Patiromer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H73FO2 |
|---|---|
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
2-ethyl-2-fluoro-6,11-dimethyl-4-phenyltridecanoic acid;methane;2-methylbutane |
InChI |
InChI=1S/C23H37FO2.C5H12.6CH4/c1-5-18(3)12-10-11-13-19(4)16-21(20-14-8-7-9-15-20)17-23(24,6-2)22(25)26;1-4-5(2)3;;;;;;/h7-9,14-15,18-19,21H,5-6,10-13,16-17H2,1-4H3,(H,25,26);5H,4H2,1-3H3;6*1H4 |
Clé InChI |
UIACCFHJVPKWTG-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core of Patiromer: A Technical Guide to its Synthesis and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Patiromer, the active moiety in Veltassa®, is a novel, non-absorbed, potassium-binding polymer for the treatment of hyperkalemia.[1][2][3] Its synthesis is a multi-step process involving suspension polymerization to create uniform spherical beads, followed by hydrolysis and salt exchange to yield the final active pharmaceutical ingredient.[1][4] This technical guide provides an in-depth look at the core synthesis and polymerization process of this compound, presenting quantitative data, detailed experimental protocols, and process visualizations.
I. This compound Synthesis Overview
The synthesis of this compound is a high-yield, two-step process.[1] The first step is a suspension polymerization of functionalized monomers to form cross-linked polymer beads.[1][4] The second step involves the hydrolysis of the ester groups on the polymer to carboxylic acids, followed by an ion exchange to form the calcium salt.[5][6] The final drug product, this compound sorbitex calcium, is a combination of the this compound polymer with a calcium-sorbitol counterion.[4][7]
Key Chemical Components
The synthesis of this compound involves the following key starting materials and reagents:
-
Cross-linking agents: Divinylbenzene and 1,7-octadiene[1][5]
-
Radical Initiator: Lauroyl peroxide is a commonly cited initiator.[4][5] Water-soluble radical initiators have also been explored.[4][5]
-
Aqueous Medium: An immiscible aqueous medium is used to create the suspension, containing a suspending agent, salt, an inhibitor, and a buffer system.[1]
-
Suspending Agent/Stabilizer: Polyvinyl alcohol is frequently used to stabilize the emulsion.[4][5]
-
Hydrolysis Agent: An inorganic base such as sodium hydroxide (B78521) or lithium hydroxide is used for hydrolysis.[4][5]
-
Calcium Source: Calcium chloride is used for the final salt exchange step.[5][7]
II. Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for the synthesis and characterization of this compound.
Table 1: Monomer and Reagent Ratios for Polymerization
| Component | Weight Ratio (w/w) | Molar Ratio (approx.) | Reference(s) |
| Methyl 2-fluoroacrylate | 80 - 95% | 0.91 | [5][7] |
| Divinylbenzene & 1,7-octadiene | 2.5 - 10% (each) | 0.09 (total) | [5][7] |
| Preferred Ratio | 90:5:5 | [5] |
Table 2: Polymer Characterization
| Parameter | Value | Method | Reference(s) |
| Particle Size Distribution | Laser Diffraction | [1] | |
| Median Particle Size (D[0.50]) | 118 µm | [1] | |
| 90% of particles within | 74 - 179 µm | [1] | |
| Potassium Binding Capacity | Ion Chromatography | [1][6] | |
| At physiological pH (~6.5) | 8.5 - 8.8 mEq/g | [1][3][6] | |
| Maximum binding capacity | 8.4 - 10 mEq/g | [1] |
III. Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound, compiled from various sources.
A. Suspension Polymerization of Methyl-2-fluoroacrylate Polymer
This protocol describes the formation of the cross-linked polymer beads.
1. Preparation of the Aqueous Phase:
-
An aqueous phase is prepared by mixing demineralized water, a suspending agent such as polyvinyl alcohol, and a salt like sodium chloride.[8]
-
The mixture is stirred at room temperature (25-30 °C) to ensure dissolution.[8]
2. Preparation of the Organic Phase:
-
An organic phase is prepared by mixing the monomer (methyl-2-fluoroacrylate), cross-linking agents (divinylbenzene and 1,7-octadiene), and a radical initiator (e.g., dilauroyl peroxide).[1][8]
3. Emulsification and Polymerization:
-
The organic phase is added to the aqueous phase under continuous stirring to form an emulsion.[1]
-
The reactor conditions, such as stirring speed, are carefully controlled to achieve the desired bead size.[1]
-
The polymerization reaction is initiated by raising the temperature, typically between 40°C and 100°C.[5]
4. Isolation and Purification of the Polymer Beads:
-
After the polymerization is complete, the resulting polymer beads are isolated by filtration.[7]
-
The beads are washed with demineralized water and an organic solvent like methanol (B129727) to remove unreacted monomers and other impurities.[7]
-
The product is then dried under reduced pressure at 25-30 °C.[7]
B. Hydrolysis of the Polymer
This protocol details the conversion of the methyl ester groups to carboxylic acid salts.
1. Reaction Setup:
-
The dried methyl-2-fluoroacrylate polymer is suspended in a mixture of an alcohol (e.g., isopropanol) and demineralized water.[4][5]
-
A solution of an inorganic base, such as lithium hydroxide or sodium hydroxide, in demineralized water is added to the polymer suspension.[4][5]
2. Hydrolysis Reaction:
-
The reaction mixture is heated to a temperature between 20°C and 50°C (a preferred temperature of around 40°C is noted to be lower than previously reported methods, reducing the risk of polymer degradation).[5]
-
The reaction is maintained under these conditions for an extended period, for example, around thirty-six hours, to ensure complete hydrolysis.[4]
3. Isolation of the Hydrolyzed Polymer Salt:
-
Upon completion of the reaction, the product (the sodium or lithium salt of the polymer) is filtered and washed with demineralized water.[4][5]
C. Conversion to this compound (Calcium Salt)
This final step involves an ion exchange to form the calcium salt of the polymer.
1. Ion Exchange Reaction:
-
The sodium or lithium salt of the hydrolyzed polymer is suspended in demineralized water.[5][7]
-
A solution of calcium chloride in demineralized water is added to the polymer suspension.[5][7]
-
The reaction mixture is stirred at room temperature for several hours (e.g., four hours) under an inert atmosphere (nitrogen).[7]
2. Final Product Isolation and Drying:
-
The resulting this compound (calcium salt) is isolated by filtration.[7]
-
The product is thoroughly washed with demineralized water to remove excess calcium chloride and other soluble salts.[7]
-
The final polymer is dried under reduced pressure at 25-30 °C to yield off-white to light brown, free-flowing spherical beads.[4][7]
IV. Process Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound from starting materials to the final calcium salt.
Caption: Detailed schematic of the suspension polymerization step in this compound synthesis.
References
- 1. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scitechnol.com [scitechnol.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2017109658A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20190352442A1 - Process for Preparation of this compound - Google Patents [patents.google.com]
- 8. WO2019220450A1 - Process for preparation of this compound - Google Patents [patents.google.com]
A Deep Dive into the Colonic Mechanism of Action of Patiromer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Patiromer is a non-absorbed, potassium-binding polymer designed to treat hyperkalemia. Its primary site of action is the colon, where it exchanges calcium for potassium, leading to increased fecal potassium excretion and a subsequent reduction in serum potassium levels. This technical guide provides an in-depth analysis of this compound's mechanism of action within the colonic environment, detailing its physicochemical properties, ion-exchange kinetics, and the experimental evidence supporting its efficacy. This document synthesizes quantitative data from key non-clinical and clinical studies into structured tables for comparative analysis and provides detailed methodologies of the pivotal experiments that have elucidated its function. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.
Core Mechanism of Action in the Colon
This compound is a cross-linked polymer of 2-fluoroacrylic acid with divinylbenzene (B73037) and 1,7-octadiene. It is administered as this compound sorbitex calcium, a formulation that includes the active polymer and a calcium-sorbitol counterion.[1][2] The polymer's structure, characterized by spherical beads of approximately 100 µm in diameter, prevents its absorption from the gastrointestinal (GI) tract.[3]
The primary mechanism of action is ion exchange, which occurs predominantly in the distal colon.[4][5] This region of the GI tract has the highest concentration of free potassium.[4][6] this compound exchanges its calcium counterions for potassium ions present in the colonic lumen.[5][7] This binding of potassium to the polymer forms a stable, non-absorbable complex that is excreted in the feces.[7] By sequestering potassium in the gut, this compound reduces the amount of potassium available for absorption into the bloodstream, thereby lowering serum potassium levels.[7][8]
The following diagram illustrates the fundamental ion-exchange process of this compound in the colon.
Quantitative Analysis of this compound's Efficacy
The potassium-binding capacity and clinical effects of this compound have been quantified in several key studies. The following tables summarize this data.
Table 1: In Vitro Potassium-Binding Capacity
| Polymer | pH | Potassium Concentration | Binding Capacity (mEq/g) | Reference |
| This compound | 6.5 | 150 mmol/L | 8.5 - 8.8 | [9] |
| Polystyrene Sulfonate | 6.5 | 150 mmol/L | Lower than this compound | [9] |
Table 2: Effects on Electrolyte Excretion in a Hyperkalemic Rat Model
| Treatment Group | Fecal Potassium Excretion (mEq/day) | Serum Potassium Reduction | Reference |
| This compound (2.6 g/kg/day) | 0.33 ± 0.06 | Significant | [9] |
| Control (Chow alone) | 0.15 ± 0.08 | - | [9] |
Table 3: Effects on Electrolyte Excretion in Healthy Human Volunteers
| This compound Dose | Change in Fecal Potassium Excretion | Change in Urinary Potassium Excretion | Reference |
| 8.4 g and 16.8 g TID | Significant Increase | Significant Decrease |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have defined our understanding of this compound's mechanism of action.
In Vitro Potassium-Binding Capacity Assay
This experiment was designed to determine the potassium-binding capacity of this compound under conditions simulating the colonic environment.
Protocol:
-
Polymer Preparation: Protonated this compound was prepared by exposing it to 4 N hydrochloric acid, followed by washing with water to remove excess acid and subsequent drying.[9]
-
Incubation: The protonated polymer was incubated in a buffer solution at a pH of 6.5, containing an excess of potassium (150 mmol/L).[9] This pH was chosen to mimic the environment of the colon.[9]
-
Analysis: The depletion of potassium from the buffer supernatant was measured using ion chromatography.[9]
-
Calculation: The potassium-binding capacity was calculated based on the amount of potassium removed from the solution by the polymer.[9]
The workflow for this in vitro assay is depicted in the diagram below.
References
- 1. This compound in patients with kidney disease and hyperkalemia receiving RAAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmcp.org [jmcp.org]
- 3. Use of QSPR Modeling to Characterize In Vitro Binding of Drugs to a Gut-Restricted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revistanefrologia.com [revistanefrologia.com]
- 6. nice.org.uk [nice.org.uk]
- 7. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In-Vitro Potassium Binding Capacity of Patiromer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro potassium binding characteristics of Patiromer, a non-absorbed, potassium-binding polymer used for the treatment of hyperkalemia.[1][2][3] The following sections detail the quantitative binding capacity, experimental methodologies for its determination, and a visual representation of the experimental workflow.
This compound is designed to exchange calcium for potassium, primarily in the gastrointestinal tract, particularly the colon, leading to an increase in fecal potassium excretion and a reduction in serum potassium levels.[1][2][4][5][6] Its efficacy is rooted in its high binding capacity for potassium ions under conditions mimicking the physiological environment of the gut.
Quantitative In-Vitro Potassium Binding Capacity
This compound exhibits a high capacity for binding potassium in vitro, particularly under conditions simulating the pH of the colon where the concentration of free potassium is highest.[2][4][7] The binding capacity has been shown to be significantly greater than that of older potassium-binding resins like sodium polystyrene sulfonate (SPS).[2][4]
| Parameter | Value | Experimental Conditions | Source |
| Potassium Binding Capacity | 8.5 to 8.8 mEq/g | pH similar to the colon | [2][4][5][8][9] |
| Maximum Binding Capacity | 8.4 to 10 mEq/g | Highly basic conditions (100 mmol/L KOH, pH 12) | [4] |
| Binding Capacity Utilization | ≥85% | At physiological pH | [4] |
| Comparative Binding Capacity | 1.5- to 2.5-fold higher than other polymers (e.g., polystyrene sulfonate) | In-vitro conditions mimicking colonic pH and potassium content | [4] |
Experimental Protocols
The determination of the in-vitro potassium binding capacity of this compound involves a series of controlled experiments that simulate the different environments of the gastrointestinal tract. The following is a detailed methodology synthesized from published studies.[10][11]
Objective: To quantify the potassium binding capacity of this compound under various simulated physiological conditions.
Materials:
-
This compound (Veltassa®) powder
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Acetate Buffer (AB), pH 4.5 (simulating the small bowel)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin, simulating the distal colon)
-
Potassium chloride (KCl) stock solution (e.g., 150 mmol/L)
-
Deionized water
-
Incubator with rotation capability (set at 37°C)
-
Centrifuge
-
Ion-selective electrode or ion chromatography system for potassium concentration measurement
-
pH meter
Procedure:
-
Preparation of Test Solutions:
-
Prepare SGF, AB, and SIF according to standard pharmacopeial recipes or validated internal procedures.
-
Prepare a working solution of potassium chloride in each of the test buffers to achieve a physiologically relevant concentration (e.g., 150 mmol/L).
-
-
Incubation:
-
Accurately weigh a specified amount of this compound powder (e.g., to achieve a concentration equivalent to the highest recommended clinical dose, such as 25.2 g/L).[10]
-
Add the this compound powder to a known volume (e.g., 10 mL) of the pre-warmed (37°C) potassium-containing test matrix (SGF, AB, or SIF).[10]
-
Securely cap the tubes and place them in an incubator at 37°C with constant end-over-end rotation for a specified duration (e.g., 3 hours) to ensure thorough mixing and equilibrium.[10]
-
-
Sample Processing:
-
After incubation, remove the tubes and centrifuge them at a sufficient speed and duration to pellet the this compound polymer.
-
Carefully collect the supernatant without disturbing the polymer pellet.
-
-
Potassium Measurement:
-
Measure the concentration of free potassium ions in the supernatant using a calibrated ion-selective electrode or an ion chromatography system.
-
For each condition, also measure the initial potassium concentration of the respective test solution before the addition of this compound.
-
-
Calculation of Binding Capacity:
-
The amount of potassium bound to this compound is calculated as the difference between the initial and final (supernatant) potassium concentrations.
-
The binding capacity is typically expressed in milliequivalents (mEq) of potassium per gram of this compound using the following formula:
Binding Capacity (mEq/g) = [(Initial K⁺ conc. - Final K⁺ conc.) × Volume of solution] / Mass of this compound
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the in-vitro determination of this compound's potassium binding capacity.
Caption: Experimental workflow for in-vitro potassium binding assay of this compound.
Mechanism of Action and Drug Interactions
This compound is a non-absorbed, cross-linked polymer that works by binding free potassium ions in the gastrointestinal tract and exchanging them for calcium ions.[1] This action lowers the amount of potassium available for absorption into the bloodstream and increases its excretion in the feces.[1] The onset of potassium-lowering effects is detectable approximately seven hours after administration.[1][3]
Due to its binding properties, this compound has the potential to interact with other orally administered medications.[12][13] In-vitro studies have been conducted to assess these potential drug-drug interactions.[10][11] It is recommended to administer other oral medications at least three hours before or after this compound to minimize the risk of binding and reduced absorption.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium-Binding Agents for the Clinical Management of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of QSPR Modeling to Characterize In Vitro Binding of Drugs to a Gut-Restricted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of the Potential for Drug Interactions With this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Systematic Review and Meta-Analysis of this compound and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Patiromer: A Technical Guide Using Solid-State NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer (Veltassa®) is a non-absorbed, potassium-binding polymer approved for the treatment of hyperkalemia. Its therapeutic function is intrinsically linked to its complex, cross-linked structure. As an insoluble and amorphous polymer, traditional solution-state Nuclear Magnetic Resonance (NMR) is unsuitable for its atomic-level characterization. Solid-state NMR (ssNMR) has emerged as an indispensable and powerful analytical tool for elucidating the structure of this compound, ensuring batch-to-batch consistency, and facilitating the development of generic formulations. This technical guide provides an in-depth overview of the application of ssNMR for the structural analysis of this compound, detailing quantitative data, experimental protocols, and logical workflows.
This compound is a cross-linked polymer composed of three primary monomer units: 2-fluoro-2-propenoate, diethenylbenzene (divinylbenzene), and octa-1,7-diene.[1] The arrangement and relative quantities of these monomers define the polymer's three-dimensional network and its potassium-binding capacity. ssNMR spectroscopy allows for the non-invasive and quantitative analysis of these components in their native, solid state.[2][3]
Quantitative Analysis of this compound Composition
Quantitative ¹³C ssNMR is a cornerstone technique for determining the relative amounts of the different monomer units within the this compound polymer. By carefully acquiring and analyzing the spectra, the percentage of carboxylate, aromatic, and aliphatic groups can be accurately determined. This information is critical for quality control and for demonstrating bioequivalence for generic drug development.
Studies have shown that despite the potential for batch-to-batch variation in polymerization processes, the monomer composition of this compound is highly consistent across different lots and dosage strengths.[2][3][4]
Table 1: Monomer Composition of this compound Determined by Quantitative ¹³C Solid-State NMR
| Monomer Group | Corresponding Monomer Unit(s) | Average Molar Percentage (%) | Standard Deviation |
| Carboxylate (m) | 2-fluoro-2-propenoate | 90.9% | ± 0.4% |
| Aromatic (n) | Diethenylbenzene | 7.6% | ± 0.3% |
| Aliphatic (p) | Octa-1,7-diene & Diethenylbenzene | 1.5% | ± 0.4% |
Data compiled from studies on seven different lots of this compound.[1]
Table 2: Identification of Minor Structural Moieties in this compound by ¹³C Solid-State NMR
| Structural Group | Origin | Relative Abundance |
| Vinyl Groups (-CH=CH₂) | Incompletely reacted divinyl crosslinkers | 1.6% of total carbon, ~3% of monomer units |
| Methyl-ester Groups (-OCH₃) | Incomplete hydrolysis of methyl-2-fluoroacrylate | Trace amounts |
These findings highlight the sensitivity of ssNMR in detecting subtle structural variations.
Experimental Protocols for Solid-State NMR Analysis
The acquisition of high-quality, quantitative ssNMR data from complex polymers like this compound requires careful optimization of experimental parameters. The primary techniques employed are Cross-Polarization (CP) and Magic Angle Spinning (MAS).
Sample Preparation
Proper sample packing is crucial for stable and high-resolution ssNMR experiments.
Caption: Workflow for this compound sample preparation for ssNMR analysis.
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS)
CP/MAS is the workhorse experiment for obtaining ¹³C spectra of polymers with enhanced sensitivity. It involves transferring magnetization from the abundant ¹H spins to the dilute ¹³C spins. For quantitative analysis, it is critical to understand the cross-polarization dynamics, as different functional groups polarize at different rates.[2][3][4]
Detailed Methodology:
-
Instrument: A solid-state NMR spectrometer operating at a magnetic field strength of 7.0 to 14.1 T is typically used.
-
Probe: A double-resonance MAS probe (e.g., 4 mm or 7 mm) is required.
-
Magic Angle Spinning (MAS) Rate: A moderate MAS rate of 4-8 kHz is often sufficient to average out anisotropic interactions and obtain well-resolved spectra.
-
Cross-Polarization (CP):
-
Contact Time (CT): This is a critical parameter. A variable contact time (VCT) experiment is often performed to determine the optimal CT for maximizing signal intensity across all carbon environments. For quantitative analysis of this compound, a contact time of 1.5 ms (B15284909) has been reported, though a range of 1-5 ms is generally explored.
-
Hartmann-Hahn Matching: The power levels for both ¹H and ¹³C channels are carefully calibrated to ensure efficient magnetization transfer.
-
-
Proton Decoupling: High-power proton decoupling (e.g., SPINAL-64 or TPPM) is applied during data acquisition to remove ¹H-¹³C dipolar couplings and achieve high-resolution spectra.
-
Recycle Delay: A recycle delay of at least 5 times the longest ¹H T₁ relaxation time is necessary for fully quantitative measurements. For this compound, this can be in the range of 5-10 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential line broadening factor (e.g., 50-100 Hz) followed by Fourier transformation.
Advanced and 2D ssNMR Experiments
To probe the connectivity and spatial relationships between different monomer units, more advanced ssNMR techniques can be employed.
-
¹H-¹³C Heteronuclear Correlation (HETCOR): This 2D experiment provides through-space correlations between protons and carbons that are in close proximity (typically < 5 Å). It is invaluable for confirming spectral assignments and understanding the interfaces between different polymer domains.
-
Dipolar Dephasing: Experiments like Dipolar Dephasing (DD) can distinguish between protonated and non-protonated carbons, as well as carbons in rigid versus mobile domains. This has been used to identify mobile vinyl side groups from incompletely reacted crosslinkers in this compound.
Logical Relationships in Quantitative ssNMR
The process of obtaining quantitative data from ssNMR spectra follows a logical workflow that accounts for the physics of the experiment to ensure data accuracy.
Caption: Logical workflow for quantitative ssNMR analysis of this compound.
Conclusion
Solid-state NMR spectroscopy is a robust and essential technique for the comprehensive structural characterization of the complex polymeric drug, this compound.[1] It provides unparalleled, quantitative insights into the monomer composition, which is a critical quality attribute.[2][3][4] The methodologies detailed in this guide, from basic ¹³C CP/MAS to more advanced 2D correlation experiments, offer a powerful toolkit for researchers in drug development and quality assurance. By following rigorous experimental protocols and a logical analytical workflow, ssNMR can effectively ensure the structural integrity and consistency of this compound, supporting both innovator and generic drug manufacturing.
References
Patiromer's Interaction with the Intestinal Epithelium: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Patiromer is a non-absorbed, potassium-binding polymer designed for the management of hyperkalemia. Its primary mechanism of action is localized to the gastrointestinal (GI) tract, where it binds to potassium, thereby increasing its fecal excretion. This technical guide provides an in-depth review of the available scientific literature concerning the interaction of this compound with the intestinal environment, with a particular focus on its relationship with intestinal epithelial cells. While direct molecular interactions with enterocytes have not been extensively characterized, this document synthesizes the current understanding of this compound's luminal activity and its consequential effects on ion homeostasis, alongside its clinical gastrointestinal profile. Methodologies for future in-vitro investigations into the direct effects of this compound on intestinal epithelial cells are also proposed.
Introduction to this compound
This compound is a cross-linked polymer of 2-fluoroacrylic acid with divinylbenzenes and 1,7-octadiene.[1] It is administered orally as a calcium salt formulation (this compound sorbitex calcium) and is insoluble in water.[1][2] As a non-absorbed polymer with an average bead size of approximately 100 µm, this compound is too large to be absorbed through the GI tract.[3] Its therapeutic effect is therefore confined to the lumen of the gut, primarily the colon, where the concentration of free potassium is highest.[3][4]
Mechanism of Action in the Gastrointestinal Lumen
This compound functions as a cation exchange resin. Upon passage into the colon, it exchanges calcium ions for potassium ions.[1][5][6][7] This binding of potassium reduces the amount of free potassium available for absorption into the bloodstream and facilitates its elimination in the feces.[1][3] The polymer itself is not metabolized and is excreted in the feces.[8]
Potassium Binding Capacity
In vitro studies have demonstrated this compound's high binding capacity for potassium. Under conditions mimicking the pH of the colon (pH 6.5), this compound can bind between 8.5 to 8.8 mEq of potassium per gram of polymer.[3][4][9]
Interaction with Intestinal Epithelial Cells
Currently, there is a lack of published studies directly investigating the molecular interactions of this compound with intestinal epithelial cells, such as effects on cell signaling, gene expression, or direct cytotoxicity. The available data suggests that this compound's primary interaction is with the luminal contents rather than the epithelial cells themselves. However, by altering the ionic composition of the gut lumen, particularly potassium concentration, this compound may indirectly influence the physiological processes of intestinal epithelial cells involved in ion transport.
Indirect Influence on Epithelial Potassium Transport
The colon plays a role in potassium homeostasis through both active and passive secretion of potassium by the intestinal epithelium.[5] Active secretion involves the uptake of potassium from the blood into the colonic epithelial cells via basolateral Na+/K+ and Na+/K+/Cl− pumps, followed by secretion into the lumen through apical BK (Big Potassium) channels.[5] Passive secretion occurs through the paracellular pathway, between the epithelial cells.[5]
By binding to luminal potassium, this compound creates a concentration gradient that favors the movement of potassium from the body into the intestinal lumen, thereby enhancing its fecal excretion.[3][4][9] This can be conceptualized as an indirect interaction with the epithelial transport machinery, driven by the chemical gradient established by the polymer.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.
Table 1: In Vitro Potassium Binding Capacity
| Polymer | pH Condition | Potassium Binding Capacity (mEq/g) | Reference |
| This compound (RLY5016H) | 6.5 (mimicking colon) | 8.5 - 8.8 | [3][4][9] |
| Polystyrene Sulfonate H | 6.5 | Lower than this compound | [3] |
| Dowex 50WX4 | 6.5 | Lower than this compound | [3] |
Table 2: Effects on Urinary and Fecal Ion Excretion in Healthy Adults
| Parameter (Change from Baseline) | This compound Dose (25.2 g/day ) | P-value | Reference |
| Fecal Potassium Excretion | Increased | < 0.001 | [3] |
| Urinary Potassium Excretion | Decreased by 1140 ± 316 mg/day | < 0.01 | [10] |
| Urinary Calcium Excretion | Increased by 73 ± 23 mg/day | < 0.01 | [10] |
| Urinary Magnesium Excretion | Decreased by 45 ± 1 mg/day | < 0.01 | [10] |
| Urinary Phosphate Excretion | Decreased by 64 ± 40 mg/day | < 0.01 | [10] |
Table 3: Clinical Efficacy in Patients with Hyperkalemia (AMETHYST-DN Study)
| Baseline Serum K+ | This compound Dose | Mean Reduction in Serum K+ at Week 4 (mEq/L) | 95% Confidence Interval | P-value | Reference |
| Mild | 8.4 g/day | 0.35 | 0.22 - 0.48 | < 0.001 | [4] |
| Mild | 16.8 g/day | 0.51 | 0.38 - 0.64 | < 0.001 | [4] |
| Mild | 25.2 g/day | 0.55 | 0.42 - 0.68 | < 0.001 | [4] |
| Moderate | 16.8 g/day | 0.87 | 0.60 - 1.14 | - | [4] |
| Moderate | 25.2 g/day | 0.97 | 0.70 - 1.23 | - | [4] |
| Moderate | 33.6 g/day | 0.92 | 0.67 - 1.17 | - | [4] |
Table 4: Common Gastrointestinal Adverse Events in Clinical Trials
| Adverse Event | Frequency in Clinical Trials | Reference |
| Constipation | 6.3% - 11% | [3][7] |
| Diarrhea | 2.7% | [4] |
| Hypomagnesemia | 7.2% | [4] |
Proposed Experimental Protocols for In Vitro Studies
To further elucidate the direct effects of this compound on intestinal epithelial cells, the following experimental protocols are proposed, based on established methodologies for studying intestinal cell biology.
Assessment of Cytotoxicity
Objective: To determine if this compound exerts any cytotoxic effects on intestinal epithelial cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare suspensions of this compound in cell culture medium at various concentrations.
-
Cell Treatment: Seed Caco-2 cells in 96-well plates. Once confluent, replace the medium with the this compound suspensions. Include a vehicle control (medium without this compound).
-
Viability Assay: After 24, 48, and 72 hours of incubation, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Evaluation of Intestinal Barrier Integrity
Objective: To assess the effect of this compound on the integrity of the intestinal epithelial barrier.
Methodology:
-
Cell Culture on Transwells: Seed Caco-2 cells on permeable Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
TEER Measurement: Measure the transepithelial electrical resistance (TEER) across the cell monolayer using a voltohmmeter to confirm barrier integrity before the experiment.
-
This compound Treatment: Add this compound suspensions to the apical side of the Transwell inserts.
-
Post-Treatment TEER: Measure TEER at various time points after the addition of this compound.
-
Paracellular Permeability Assay: Add a fluorescent marker of paracellular permeability, such as FITC-dextran, to the apical side. After incubation, measure the fluorescence in the basolateral compartment to quantify the passage of the marker across the cell monolayer.
-
Data Analysis: Compare TEER values and FITC-dextran permeability in this compound-treated cells to control cells.
Conclusion
This compound is an effective, non-absorbed potassium binder with a mechanism of action that is confined to the gastrointestinal lumen. The current body of evidence indicates that its interaction with the intestinal epithelium is indirect, primarily driven by the alteration of the luminal potassium concentration. This leads to an increased fecal excretion of potassium, thereby lowering serum potassium levels. While the gastrointestinal side effect profile is well-documented, further in vitro research using models of the intestinal epithelium is warranted to definitively rule out any direct cellular effects and to provide a more complete understanding of its interaction with the gut environment. The proposed experimental protocols offer a framework for such future investigations.
References
- 1. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Assembled Polymers for Gastrointestinal Tract Targeted Delivery through the Oral Route: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbiota and Host Cometabolism Are Altered by this compound-Induced Changes in Serum and Stool Potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Potassium-Binding Polymer for Treatment of Hyperkalemia - American College of Cardiology [acc.org]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a significant advance in the management of hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of this compound in the treatment of hyperkalemia in chronic kidney disease patients with hypertension on diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal Cell Calcium Uptake and the Targeted Knockout of the 1,25D3-MARRS (Membrane-associated, Rapid Response Steroid-binding) Receptor/PDIA3/Erp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on Urinary Ion Excretion in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability and In Vitro Degradation of Patiromer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer is a non-absorbed, potassium-binding polymer used for the treatment of hyperkalemia. As a cross-linked polymer, its long-term stability and degradation profile are critical aspects of its quality, safety, and efficacy. This technical guide provides an in-depth overview of the in vitro stability and degradation of this compound, drawing from publicly available regulatory documents and scientific literature. The guide details established stability parameters, discusses known degradation pathways, and outlines the experimental methodologies typically employed in the assessment of such products.
Long-Term Stability of this compound
The long-term stability of this compound has been established through studies conducted as per the International Council for Harmonisation (ICH) guidelines. The stability of both the drug substance (this compound Sorbitex Calcium) and the finished drug product (this compound for Oral Suspension) has been evaluated under controlled storage conditions.
This compound Drug Substance
The drug substance, this compound Sorbitex Calcium, demonstrates good solid-state stability under refrigerated conditions.
Table 1: Long-Term Stability Data Summary for this compound Drug Substance
| Parameter | Storage Condition | Retest Period | Key Stability Attributes |
| This compound Sorbitex Calcium | 2°C to 8°C | 18 months | Solid-state stability maintained. |
This compound Drug Product
The finished drug product, a powder for oral suspension, is formulated with xanthan gum and packaged in foil laminate sachets. Its stability is crucial for maintaining its therapeutic efficacy and safety profile throughout its shelf life.
Table 2: Long-Term Stability Data Summary for this compound Drug Product
| Parameter | Storage Condition | Shelf Life | In-Use Stability | Key Stability Attributes |
| This compound for Oral Suspension | 2°C to 8°C | 3 years | Up to 6 months at room temperature (below 25°C) after being dispensed to the patient.[1] | Physical and chemical stability maintained. Generation of fluoride (B91410) ion is a known degradation risk, which is controlled by refrigerated storage.[2] |
In Vitro Degradation of this compound
Forced degradation studies are a regulatory requirement to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods. While specific quantitative results from forced degradation studies on this compound are not publicly detailed, regulatory documents confirm their execution under various stress conditions.
Forced Degradation Studies
This compound has been subjected to forced degradation under conditions of acid and base hydrolysis, oxidation, and thermal stress. These studies are designed to accelerate the degradation process to identify potential degradation products and pathways.
Table 3: Summary of Forced Degradation Conditions Applied to this compound
| Stress Condition | General Protocol | Observations for this compound |
| Acid Hydrolysis | Exposure to acidic solutions (e.g., HCl) at elevated temperatures. | Forced degradation studies conducted.[2] |
| Base Hydrolysis | Exposure to basic solutions (e.g., NaOH) at elevated temperatures. | Forced degradation studies conducted.[2] |
| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂) at room or elevated temperatures. | Forced degradation studies conducted.[2] |
| Thermal Degradation | Exposure to high temperatures (e.g., dry heat). | A known degradation pathway involves the generation of fluoride ions, which is mitigated by long-term refrigerated storage.[2] |
| Photostability | Exposure to light (UV and visible) as per ICH guidelines. | Information not publicly available. |
Known Degradation Pathways and Products
The primary known degradation product of concern for this compound is the fluoride ion .[2] The polymer structure of this compound contains fluoroacrylic acid as one of its monomers. Under certain conditions, particularly thermal stress, the fluoride can be released. This degradation pathway is a critical quality attribute that is controlled by the recommended storage conditions.
Experimental Protocols
Detailed experimental protocols for the stability and degradation studies of this compound are proprietary. However, based on standard pharmaceutical practices and regulatory guidelines (ICH Q1A), the following methodologies are typically employed.
Long-Term Stability Testing Protocol
-
Sample Preparation: At least three primary batches of the drug substance and drug product are placed on stability.
-
Storage Conditions: Samples are stored at the long-term storage condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) and accelerated storage condition (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
Analytical Methods: A suite of validated stability-indicating analytical methods are used to test for assay, impurities, and other critical quality attributes. For this compound, this would include tests for this compound anion content, potassium exchange capacity, and fluoride content.
Forced Degradation Study Protocol
-
Stress Conditions: The drug substance or drug product is subjected to various stress conditions as outlined in Table 3. The severity of the conditions is chosen to achieve a target degradation of 5-20%.
-
Sample Analysis: Stressed samples are analyzed using a validated stability-indicating method, typically a chromatographic method like HPLC, to separate the drug from its degradation products.
-
Peak Purity Analysis: Photodiode array (PDA) or mass spectrometry (MS) detectors are used to ensure that the chromatographic peak of the active ingredient is pure and not co-eluting with any degradation products.
-
Mass Balance: The amount of the drug remaining and the amount of degradation products formed are quantified to ensure that all degradation products are accounted for.
-
Degradation Product Characterization: Degradation products are identified and characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for Stability and Degradation Studies
Caption: General experimental workflows for stability and forced degradation studies of pharmaceutical products.
Known Degradation Concern for this compound
Caption: Diagram illustrating the known thermal degradation of this compound leading to fluoride ion generation.
Conclusion
This compound is a chemically and physically stable polymer when stored under recommended refrigerated conditions. The primary degradation concern is the generation of fluoride ions under thermal stress, a risk that is effectively managed through controlled storage. While detailed public data on forced degradation studies is limited, the established shelf life and in-use stability provide confidence in the long-term quality and performance of this compound for the management of hyperkalemia. Further research into specific degradation pathways and the development of advanced analytical methods will continue to enhance the understanding of this important therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: In Vitro Patiromer Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer is a non-absorbed, cation exchange polymer designed to bind potassium in the gastrointestinal tract, thereby increasing its fecal excretion and lowering serum potassium levels.[1][2] It is a crucial therapeutic agent for the management of hyperkalemia, particularly in patients with chronic kidney disease. Understanding the binding affinity and capacity of this compound for potassium and other co-administered drugs is essential for preclinical and clinical drug development.
These application notes provide a detailed protocol for conducting an in vitro binding affinity assay for this compound. The protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound is not limited to potassium; it can also bind to other orally administered medications, potentially affecting their absorption and efficacy.[3][4][5] The following tables summarize the in vitro binding of this compound to various drugs.
Table 1: In Vitro Potassium Binding Capacity of this compound
| Parameter | Value | Conditions | Reference |
| Potassium Binding Capacity | 8.5 - 8.8 mEq/g | pH 6.5 (simulating colonic environment) | [3] |
Table 2: In Vitro Binding of Co-administered Drugs to this compound
In vitro studies were conducted to assess the binding of this compound to 28 co-administered oral medications. The results of these studies are crucial for understanding potential drug-drug interactions.[3][4][6][7][8][9]
| Binding Category | Drug |
| >50% Binding | Amlodipine, Cinacalcet, Ciprofloxacin, Levothyroxine, Quinidine, Thiamine, Trimethoprim |
| 30% - 50% Binding | Clopidogrel, Furosemide, Lithium, Metformin, Metoprolol, Verapamil, Warfarin |
| <30% Binding (Not Clinically Meaningful) | Mycophenolate mofetil (at pH 4.5), Tacrolimus |
Experimental Protocols
This section details the methodologies for performing an in vitro binding affinity assay for this compound with potassium and other drugs.
I. Protocol for In Vitro Potassium Binding Affinity Assay
Objective: To determine the in vitro binding capacity of this compound for potassium ions under simulated physiological conditions of the colon.
Materials:
-
This compound (protonated form)
-
Potassium chloride (KCl)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Ion chromatograph with a cation exchange column
Procedure:
-
Preparation of Protonated this compound:
-
Suspend this compound in 4 N HCl.
-
Stir the suspension for a sufficient time to ensure complete protonation.
-
Wash the protonated this compound with deionized water until the pH of the wash water is neutral.
-
Dry the protonated this compound.
-
-
Preparation of Potassium-Containing Buffer:
-
Prepare a 100 mM MES buffer and adjust the pH to 6.5 using NaOH.
-
Prepare a stock solution of 1 M KCl in deionized water.
-
Prepare a working solution of potassium-containing buffer by adding a known concentration of KCl to the MES buffer (e.g., 40 mM KCl).
-
-
Binding Assay:
-
Accurately weigh a specific amount of protonated this compound (e.g., 4 mg/mL) and add it to a centrifuge tube.
-
Add a defined volume of the potassium-containing buffer to the tube.
-
Incubate the tubes on an orbital shaker or rotator at 37°C for 3 hours to reach binding equilibrium.
-
-
Sample Processing:
-
Centrifuge the tubes at a sufficient speed and duration to pellet the this compound (e.g., 5000 x g for 15 minutes).
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining polymer particles.
-
-
Analysis:
-
Determine the concentration of potassium in the filtered supernatant using ion chromatography.
-
Calculate the amount of potassium bound to this compound by subtracting the final potassium concentration in the supernatant from the initial potassium concentration in the buffer.
-
Express the potassium binding capacity as mEq of potassium per gram of this compound.
-
II. Protocol for In Vitro Drug Binding Assay
Objective: To assess the potential for in vitro binding of an investigational drug to this compound under simulated gastrointestinal conditions.
Materials:
-
This compound
-
Investigational drug
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Acetate Buffer, pH 4.5
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Centrifuge tubes (15 mL)
-
Incubator shaker
-
Centrifuge
-
Syringe filters (as appropriate for the drug)
-
Analytical method for drug quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the investigational drug in a suitable solvent.
-
Prepare working solutions of the drug in each of the three test media (SGF, Acetate Buffer, SIF) at a clinically relevant concentration.
-
Prepare a suspension of this compound in each of the three test media at a concentration representing the highest clinical dose (e.g., 25.2 g/L).
-
-
Binding Assay:
-
In separate centrifuge tubes for each test medium, combine the this compound suspension and the drug working solution.
-
For control samples, add the drug working solution to the corresponding test medium without this compound.
-
Incubate all tubes in an incubator shaker at 37°C for 3 hours.
-
-
Sample Processing:
-
Centrifuge the tubes to pellet the this compound.
-
Carefully collect the supernatant.
-
Filter the supernatant through an appropriate syringe filter.
-
-
Analysis:
-
Quantify the concentration of the investigational drug in the filtered supernatant of both the test and control samples using a validated analytical method.
-
Calculate the percentage of the drug bound to this compound using the following formula: % Bound = [ (Concentration_control - Concentration_test) / Concentration_control ] * 100
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for In Vitro Potassium Binding Assay.
Caption: Workflow for In Vitro Drug Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Potassium-Binding Agents for the Clinical Management of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Evaluation of the Potential for Drug Interactions With this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Use of QSPR Modeling to Characterize In Vitro Binding of Drugs to a Gut-Restricted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fecal Potassium as a Surrogate Marker for Patiromer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer, sold under the brand name Veltassa, is a non-absorbed, potassium-binding polymer used for the treatment of hyperkalemia.[1][2] It functions by binding potassium in the gastrointestinal tract, primarily the colon, thereby increasing its fecal excretion.[1][3] Since this compound is not absorbed systemically and remains intact during its transit through the GI tract, direct quantification of the polymer in fecal matter is challenging and not routinely performed.[3] However, its therapeutic activity can be effectively monitored by quantifying the amount of potassium excreted in the feces. An increase in fecal potassium concentration serves as a direct indicator of this compound's potassium-binding efficacy.
This application note provides a detailed protocol for the collection, preparation, and analysis of fecal samples to quantify potassium levels as a surrogate marker for this compound's pharmacological activity.
Principle of the Method
The methodology is centered on the measurement of total potassium in a homogenized fecal sample. Following collection, the sample is lyophilized to determine its dry weight, ensuring consistency across measurements. An acid digestion is then employed to liberate potassium from the complex fecal matrix. The potassium concentration in the resulting digestate is subsequently determined using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), a highly sensitive and accurate technique for elemental analysis.
Materials and Reagents
-
Fecal sample collection containers
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
-
Homogenizer (e.g., bead beater or stomacher)
-
Digestion vessels (e.g., Teflon-lined microwave digestion vessels)
-
Microwave digestion system
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Trace metal grade nitric acid (HNO₃)
-
Trace metal grade hydrochloric acid (HCl)
-
Potassium standard solutions for calibration
-
Certified Reference Material (CRM) for fecal analysis (for method validation)
-
High-purity deionized water (18.2 MΩ·cm)
Experimental Protocols
Fecal Sample Collection and Homogenization
Proper sample collection and homogenization are critical for obtaining representative and reproducible results.
-
Collection: Provide patients with specific instructions for the complete collection of a bowel movement in a pre-weighed, clean, and dry container.
-
Storage: Immediately freeze the collected sample at -80°C to prevent degradation.
-
Lyophilization: Lyophilize the entire fecal sample to a constant weight. Record the dry weight.
-
Homogenization: Homogenize the lyophilized sample into a fine, uniform powder using a bead beater or a similar homogenizer. This step is crucial to ensure that the portion taken for analysis is representative of the entire sample.
Acid Digestion
Acid digestion is employed to break down the organic matrix and bring the potassium into a solution that can be analyzed by ICP-MS.
-
Sample Weighing: Accurately weigh approximately 0.2-0.5 g of the homogenized, lyophilized fecal powder into a clean, acid-washed microwave digestion vessel.
-
Acid Addition: Carefully add 5 mL of trace metal grade nitric acid and 1 mL of trace metal grade hydrochloric acid to the digestion vessel.
-
Microwave Digestion: Seal the vessels and place them in the microwave digestion system. A typical digestion program is as follows:
-
Ramp to 180°C over 15 minutes.
-
Hold at 180°C for 20 minutes.
-
Cool down to room temperature.
-
-
Dilution: Once cooled, carefully open the digestion vessels in a fume hood. Dilute the digestate to a final volume of 50 mL with high-purity deionized water.
ICP-MS Analysis
-
Instrument Calibration: Prepare a series of potassium calibration standards from a certified stock solution. The concentration range of the standards should bracket the expected potassium concentrations in the diluted fecal samples.
-
Sample Analysis: Introduce the diluted digestates into the ICP-MS for analysis. Run a blank and a calibration verification standard periodically to ensure instrument stability and accuracy.
-
Data Acquisition: Monitor the signal for potassium (m/z 39).
Calculation of Fecal Potassium Concentration
The concentration of potassium in the fecal sample is calculated as follows:
Fecal K (mg/g dry weight) = (C x V) / W
Where:
-
C = Concentration of potassium in the diluted sample (mg/L) as determined by ICP-MS.
-
V = Final volume of the diluted digestate (L).
-
W = Initial weight of the lyophilized fecal sample (g).
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from an analysis of fecal samples from patients before and after treatment with this compound.
| Sample ID | Treatment Group | Fecal Potassium (mg/g dry weight) | Standard Deviation |
| Pre-Treatment 001 | Placebo | 15.2 | 1.8 |
| Pre-Treatment 002 | Placebo | 14.8 | 1.5 |
| Post-Treatment 001 | This compound (8.4 g/day ) | 45.7 | 3.2 |
| Post-Treatment 002 | This compound (8.4 g/day ) | 48.1 | 4.1 |
| Post-Treatment 003 | This compound (16.8 g/day ) | 75.3 | 6.5 |
| Post-Treatment 004 | This compound (16.8 g/day ) | 79.9 | 7.1 |
Mandatory Visualizations
Caption: Experimental workflow for fecal potassium quantification.
Caption: Mechanism of action of this compound in the GI tract.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Systematic Review and Meta-Analysis of this compound and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Patiromer's Effect on Gut Microbiota
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer is a non-absorbed, potassium-binding polymer used for the treatment of hyperkalemia.[1][2] By binding potassium in the gastrointestinal tract, this compound increases fecal potassium excretion, thereby lowering serum potassium levels.[1][2] Given its mechanism of action within the gut lumen, this compound has the potential to alter the gut microbial environment, primarily by changing the local potassium concentration.[3][4] This alteration in ambient potassium can, in turn, influence the composition and metabolic function of the gut microbiota.[3][4] Potassium is an essential nutrient for bacteria, playing a crucial role in various cellular processes, including osmoregulation, pH homeostasis, and enzyme activation.[5][6] Therefore, a comprehensive assessment of this compound's effects on the gut microbiota is essential for a complete understanding of its pharmacological profile.
These application notes provide a detailed framework and specific protocols for investigating the impact of this compound on the gut microbiota. The methodologies cover clinical study design, sample collection, and multi-omics analyses, including metagenomic sequencing and metabolomic profiling.
Clinical Study Design and Sample Collection
A robust clinical study design is fundamental to accurately assess the effects of this compound on the gut microbiota. A longitudinal, self-controlled study design is recommended to minimize inter-individual variability.
Study Design: An open-label, pilot clinical trial with three sequential phases is a suitable approach.[7][8]
-
Phase 1: Pre-Treatment (2 weeks): An observational period to establish a baseline for each participant. No intervention is administered.
-
Phase 2: Treatment (12 weeks): Participants receive this compound. A typical starting dose is 8.4 grams once daily, which can be uptitrated to 16.8 grams once daily.[7][8]
-
Phase 3: Post-Treatment (6 weeks): A washout period to observe any return to baseline after cessation of the drug.[7][8]
Participant Population: Patients with hyperkalemia, particularly those with end-stage renal disease (ESRD), are a relevant cohort for such studies.[7][8]
Sample Collection: Stool and blood samples should be collected at multiple time points throughout the three phases to allow for longitudinal analysis.[7][8]
Table 1: Quantitative Data Summary from a Representative Study
| Parameter | Pre-Treatment (Baseline) | During this compound Treatment | Post-Treatment |
| Serum Potassium (mEq/L) | >5.0 | Significant Decrease | Return towards Baseline |
| Stool Potassium (mEq/g) | Baseline Level | Significant Increase | Return towards Baseline |
| Microbial Diversity (e.g., Shannon Index) | Baseline Diversity | Altered Diversity | Return towards Baseline |
| Relative Abundance of Bacteroides | Baseline Abundance | Increased | Return towards Baseline |
| Relative Abundance of Prevotella | Baseline Abundance | Decreased | Return towards Baseline |
| Fecal Short-Chain Fatty Acids (µmol/g) | Baseline Levels | Altered Levels | Return towards Baseline |
| Plasma Metabolites (e.g., p-Cresol) | Baseline Levels | Altered Levels | Return towards Baseline |
Note: The values in this table are illustrative and based on expected outcomes from published studies. Actual results will vary.
Experimental Protocols
Gut Microbiome Analysis: Shotgun Metagenomic Sequencing
Shotgun metagenomic sequencing provides a comprehensive view of the gut microbiome, including taxonomic composition and functional potential.
Protocol: Fecal DNA Extraction and Shotgun Metagenomic Sequencing
-
Fecal Sample Collection and Storage:
-
Provide participants with stool collection kits that include a stabilizing solution (e.g., Zymo Research DNA/RNA Shield).[1]
-
Instruct participants to collect a small amount of stool using the provided scoop and place it in the tube with the stabilizer.[1]
-
Samples should be stored at -80°C until processing.
-
-
DNA Extraction:
-
Thaw fecal samples on ice.
-
Use a commercially available fecal DNA extraction kit that includes a bead-beating step for efficient lysis of both Gram-positive and Gram-negative bacteria (e.g., ZymoBIOMICS DNA Miniprep Kit or MOBIO PowerSoil DNA Isolation Kit).[9][10]
-
Follow the manufacturer's instructions for the chosen kit. The inclusion of beads of different sizes can improve the extraction efficiency for a wider range of microbes, including fungi.[3]
-
Include negative (blank) extraction controls in each batch to monitor for contamination.[1]
-
-
Library Preparation and Sequencing:
-
Quantify the extracted DNA using a fluorometric method (e.g., PicoGreen).
-
Prepare sequencing libraries using a kit such as the Nextera XT Library Prep Kit.[9]
-
Perform paired-end sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of reads per sample for in-depth analysis.[9]
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.
-
Align reads to a reference genome database (e.g., Kraken or MetaPhlAn) for taxonomic classification.
-
Assemble reads into contigs and perform gene prediction to identify microbial genes.
-
Annotate predicted genes against functional databases (e.g., KEGG or CAZy) to determine the functional potential of the microbiome.
-
Metabolomic Analysis
Metabolomics of stool and serum samples can reveal changes in microbial and host metabolism resulting from this compound treatment.
Protocol: Untargeted and Targeted Metabolomics of Stool and Serum
A. Sample Preparation
-
Stool Sample Preparation:
-
Lyophilize (freeze-dry) a portion of the stool sample to remove water.
-
Homogenize the lyophilized stool to a fine powder.
-
For untargeted analysis, perform a liquid-liquid extraction using a solvent system like methanol (B129727)/water to extract a broad range of metabolites.[11][12]
-
For targeted analysis of short-chain fatty acids (SCFAs), homogenize the stool in an alkaline solution (e.g., 0.005 M NaOH) containing an internal standard.[7]
-
-
Serum/Plasma Sample Preparation:
-
Thaw serum or plasma samples on ice.
-
Perform protein precipitation by adding a cold solvent such as methanol or acetonitrile.[11]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the metabolites.
-
B. Analytical Methods
-
Untargeted Metabolomics (LC-MS):
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS), such as a Q Exactive Orbitrap.[13]
-
Use a reverse-phase chromatography column for the separation of a wide range of metabolites.[13]
-
Acquire data in both positive and negative ionization modes to maximize metabolite coverage.
-
Process the raw data using software like XCMS or MS-DIAL for peak picking, alignment, and feature detection.
-
Identify metabolites by matching their mass-to-charge ratio (m/z) and retention time to spectral databases.
-
-
Targeted Metabolomics of Short-Chain Fatty Acids (GC-MS):
-
Derivatize the extracted SCFAs to make them volatile for gas chromatography (GC) analysis. A common derivatization agent is propyl chloroformate (PCF) or isobutyl chloroformate.[7][14]
-
Analyze the derivatized SCFAs using a gas chromatograph coupled to a mass spectrometer (GC-MS).[7][15]
-
Quantify the SCFAs by comparing their peak areas to those of known standards.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the impact of this compound on the gut microbiota.
Caption: Experimental workflow for assessing this compound's effect on gut microbiota.
Proposed Mechanism of Action and Bacterial Signaling
This compound's primary action is the binding of potassium in the gut, which lowers the local concentration of this ion. This change in the ionic environment can be sensed by bacteria, leading to alterations in their behavior and metabolism. One such mechanism is through bacterial chemotaxis, where bacteria move towards or away from chemical gradients.
Caption: Proposed mechanism of this compound's influence on bacterial chemotaxis.
This diagram illustrates how a change in potassium concentration in the gut lumen, caused by this compound, can be sensed by bacterial chemoreceptors like Tar and Tsr.[16] This sensing event initiates a signaling cascade involving CheA and CheY, which ultimately modulates the rotation of the flagellar motor and alters bacterial motility.[16] This change in movement can lead to a shift in the spatial organization of the microbiota and contribute to the observed changes in its composition and function. Additionally, low potassium levels have been shown to increase intestinal permeability by affecting tight junction proteins, which could lead to bacterial translocation.[17]
References
- 1. Protocol for metagenomics sampling, storage, and sequencing of human stool [protocols.io]
- 2. [PDF] Assessment of fecal DNA extraction protocols for metagenomic studies | Semantic Scholar [semanticscholar.org]
- 3. Assessment of fecal DNA extraction protocols for metagenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Microbiota and Host Cometabolism Are Altered by this compound-Induced Changes in Serum and Stool Potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms for bacterial potassium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. 2.5. Fecal DNA Extraction, Whole Genome Shotgun Sequencing and Metagenomic Analyses [bio-protocol.org]
- 10. files.zymoresearch.com [files.zymoresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. agilent.com [agilent.com]
- 15. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potassium-mediated bacterial chemotactic response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low potassium disrupt intestinal barrier and result in bacterial translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modeling Patiromer Efficacy in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperkalemia, a condition characterized by elevated serum potassium levels, is a significant concern in patients with chronic kidney disease (CKD), heart failure, and hypertension, particularly those on renin-angiotensin-aldosterone system (RAAS) inhibitors.[1] Patiromer, a non-absorbed potassium-binding polymer, offers a therapeutic option for managing hyperkalemia.[2][3] Preclinical evaluation of such therapies requires robust animal models that accurately reflect the human disease state. The spontaneously hypertensive rat (SHR) serves as a valuable model for essential hypertension and can be adapted to study the pharmacodynamic effects of potassium-lowering agents like this compound in a chronic hyperkalemic setting.[4][5][6]
These application notes provide a detailed framework for utilizing the SHR model to assess the efficacy of this compound. The protocols outlined below are based on established methodologies for inducing chronic hyperkalemia in SHRs and subsequent treatment with this compound.[4][7]
Data Presentation
The following tables summarize the quantitative data from a key study evaluating the effects of this compound in a chronic hyperkalemia SHR model.
Table 1: Effect of this compound on Serum Potassium in Hyperkalemic SHRs (Short-Term Study) [4]
| Treatment Group | Day 0 Serum K+ (mmol/L) | Day 11 Serum K+ (mmol/L) |
| Untreated Hyperkalemic SHR | ~6.8 | 6.8 |
| This compound (0.5 g/kg/day) | ~6.8 | No significant difference from untreated |
| This compound (1.5 g/kg/day) | ~6.8 | 5.8 (p < .01 vs. untreated) |
| This compound (4.5 g/kg/day) | ~6.8 | 5.4 (p < .01 vs. untreated) |
| Uninduced SHR + Unilateral Nephrectomy | ~4.6 | 4.9 |
| Wistar Kyoto (WKY) Control | ~4.6 | 4.6 |
Table 2: Effect of this compound on Serum Aldosterone (B195564) in Hyperkalemic SHRs (Short-Term and Long-Term Studies) [4][7]
| Study | Treatment Group | Serum Aldosterone Level |
| Short-Term | Untreated Hyperkalemic SHR | Significantly increased |
| Short-Term | This compound-treated Hyperkalemic SHR | Reduced to near baseline |
| Long-Term (12 weeks) | Untreated Hyperkalemic SHR | Persistently elevated |
| Long-Term (12 weeks) | This compound-treated Hyperkalemic SHR | Reduced to near baseline |
Experimental Protocols
I. Induction of Chronic Hyperkalemia in Spontaneously Hypertensive Rats
This protocol describes a method to establish a stable, chronic hyperkalemic state in SHRs with minimal distress to the animals.[4][7]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR)
-
Standard rat chow
-
Potassium-supplemented chow (3% K+)
-
Surgical instruments for unilateral nephrectomy
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
Procedure:
-
Acclimation: Acclimate male SHRs to the housing facility for at least one week, providing standard chow and water ad libitum.
-
Unilateral Nephrectomy (UniNx):
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Perform a unilateral nephrectomy, surgically removing one kidney. This procedure reduces renal potassium excretion capacity.
-
Allow a post-operative recovery period of at least one week.
-
-
Dietary and Pharmacological Intervention:
-
Following recovery, switch the diet of the UniNx SHRs to a high-potassium chow (3% K+).
-
Administer amiloride, a potassium-sparing diuretic, to further impair potassium excretion. The specific dose and administration route of amiloride should be optimized based on pilot studies to achieve stable hyperkalemia without causing severe adverse effects.
-
-
Monitoring:
-
Monitor the rats regularly for clinical signs of distress.
-
Collect blood samples periodically (e.g., weekly) to measure serum potassium levels. The target is to achieve a stable and chronic elevation of serum K+ between 8 and 9 mmol/L.[7]
-
II. Evaluation of this compound Efficacy
This protocol details the administration of this compound to the chronic hyperkalemic SHR model and the subsequent assessment of its therapeutic effects.
Materials:
-
Chronic hyperkalemic SHR model (as prepared in Protocol I)
-
This compound
-
Control vehicle (e.g., mixed in chow)
-
Blood collection supplies
-
Equipment for measuring serum potassium and aldosterone (e.g., chemistry analyzer)
Procedure:
-
Animal Grouping:
-
Once a stable hyperkalemic state is achieved, randomize the rats into treatment and control groups.
-
Include a control group of uninduced SHRs with unilateral nephrectomy and a wild-type Wistar Kyoto (WKY) rat group for comparison.[4]
-
-
This compound Administration:
-
Study Duration:
-
The study can be short-term (e.g., 11 days) or long-term (e.g., 12 weeks) to assess both acute and chronic efficacy.[4]
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at specified time points during and at the end of the treatment period.
-
Measure serum potassium and aldosterone levels.
-
-
Data Analysis:
-
Compare the serum potassium and aldosterone levels between the this compound-treated groups and the untreated hyperkalemic control group using appropriate statistical methods.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in the SHR model.
Logical Relationship Diagram
Caption: Relationship between hypertension, hyperkalemia, and this compound treatment.
References
- 1. This compound for the treatment of hyperkalemia | medthority.com [medthority.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effectiveness of this compound in the treatment of hyperkalemia in chronic kidney disease patients with hypertension on diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 6. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Patiromer Gastrointestinal Transit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer is an orally administered, non-absorbed potassium-binding polymer designed to treat hyperkalemia. Its therapeutic action is localized to the gastrointestinal (GI) tract, where it binds to potassium, preventing its absorption into the bloodstream.[1][2][3] Understanding the transit time and distribution of this compound within the GI tract is crucial for optimizing its therapeutic efficacy and safety profile. In vivo imaging techniques provide a non-invasive means to visualize and quantify the dynamic passage of this compound through the stomach, small intestine, and colon.
This document provides detailed application notes and protocols for tracking the GI transit of this compound in preclinical models using radionuclide imaging, specifically gamma scintigraphy. This technique is well-suited for non-invasively tracking the passage of radiolabeled formulations through the GI tract over time.
Key In Vivo Imaging Technique: Gamma Scintigraphy
Gamma scintigraphy is a nuclear medicine imaging technique that uses a gamma camera to detect gamma radiation emitted from a radiolabeled substance administered to a subject. For tracking GI transit, a non-absorbable polymer like this compound can be labeled with a gamma-emitting radionuclide. Sequential imaging allows for the visualization and quantification of the polymer's movement through the different segments of the GI tract.
Featured Radionuclides for Labeling:
-
Technetium-99m (99mTc): Widely available, has a short half-life of 6 hours, and emits gamma rays at an ideal energy (140 keV) for gamma cameras.
-
Indium-111 (111In): Has a longer half-life of 2.8 days, making it suitable for longer-term transit studies, particularly for tracking through the colon.
Experimental Protocols
Protocol 1: Radiolabeling of this compound Powder with Technetium-99m (99mTc)
This protocol describes the direct labeling of this compound powder with 99mTc using a stannous chloride reduction method. The principle involves reducing the pertechnetate (B1241340) ion (99mTcO₄⁻), eluted from a ⁹⁹Mo/⁹⁹mTc generator, to a lower oxidation state using a reducing agent, which then allows it to form a stable complex with the polymer.
Materials:
-
This compound powder
-
Sodium pertechnetate (99mTcO₄⁻) solution in saline
-
Stannous chloride (SnCl₂) solution (freshly prepared in nitrogen-purged, deoxygenated water)
-
0.1 M HCl
-
0.5 M NaHCO₃
-
Saline (0.9% NaCl)
-
Nitrogen gas
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica (B1680970) gel)
-
Mobile phases for ITLC (e.g., saline and acetone)
-
Gamma counter or radio-TLC scanner
Procedure:
-
Preparation of Stannous Chloride Solution: Prepare a fresh solution of stannous chloride (e.g., 10 mg/mL) in 0.1 M HCl under a nitrogen atmosphere to prevent oxidation.
-
This compound Suspension: In a sterile vial, suspend a pre-weighed amount of this compound powder in a small volume of saline.
-
Reduction of Pertechnetate: To the this compound suspension, add a small volume of the freshly prepared stannous chloride solution. The amount of SnCl₂ needs to be optimized for the specific polymer.
-
Addition of 99mTc: Add the required activity of 99mTcO₄⁻ solution to the vial containing the this compound and stannous chloride.
-
Incubation: Gently agitate the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the labeling reaction to proceed.
-
pH Adjustment: Adjust the pH of the final preparation to near neutral (pH 7.0-7.5) using 0.5 M NaHCO₃ if necessary.
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the 99mTc-Patiromer using ITLC.
-
Spot the radiolabeled suspension on an ITLC strip.
-
Develop the chromatogram using appropriate mobile phases (e.g., saline to separate free pertechnetate and acetone (B3395972) to separate hydrolyzed-reduced 99mTc).
-
The 99mTc-Patiromer should remain at the origin, while impurities will migrate.
-
Calculate the RCP by measuring the radioactivity distribution on the strip using a gamma counter or radio-TLC scanner. An RCP of >95% is generally considered acceptable.
-
Diagram of the this compound Radiolabeling Process:
Figure 1: Workflow for radiolabeling this compound powder with Technetium-99m.
Protocol 2: In Vivo Gamma Scintigraphy for GI Transit in Rats
This protocol outlines the procedure for administering radiolabeled this compound to rats and acquiring scintigraphic images to track its transit through the GI tract.
Materials:
-
99mTc-Patiromer suspension (prepared as in Protocol 1)
-
Male Sprague-Dawley or Wistar rats (fasted overnight with free access to water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Gamma camera with a low-energy, high-resolution collimator
-
Image analysis software
Procedure:
-
Animal Preparation: Fast rats overnight (12-18 hours) before the study, with ad libitum access to water.
-
Dose Administration:
-
Anesthetize the rat lightly with isoflurane.
-
Administer a defined volume and activity of the 99mTc-Patiromer suspension via oral gavage.
-
Record the exact time of administration.
-
-
Imaging Acquisition:
-
Immediately after administration, place the anesthetized rat in a prone position on the gamma camera.
-
Acquire an initial static image (e.g., 1-minute acquisition) to confirm successful administration and define the stomach region.
-
Acquire sequential static or dynamic images at predefined time points (e.g., 5, 15, 30, 60, 90, 120, 180, 240, 360 minutes, and 24 hours post-administration).
-
Maintain the animal under light anesthesia during image acquisition to minimize movement artifacts.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach, small intestine, and colon on the scintigraphic images.
-
Correct the radioactive counts in each ROI for background radiation and radioactive decay.
-
Gastric Emptying: Calculate the percentage of radioactivity remaining in the stomach at each time point relative to the initial counts. Plot the percentage remaining versus time to generate a gastric emptying curve.
-
Small Intestinal Transit: Monitor the leading edge of the radioactivity as it moves through the small intestine. The time it takes for the first appearance of radioactivity in the cecum is the small intestinal transit time.
-
Colonic Transit: Track the movement of the radioactivity through the colon at later time points (e.g., 24 hours). The geometric center (GC) of the radioactivity in the colon can be calculated to provide a quantitative measure of colonic transit.
-
Protocol 3: In Vivo Gamma Scintigraphy for GI Transit in Dogs
This protocol is adapted for dogs, which are often used as a non-rodent model in preclinical drug development.
Materials:
-
99mTc-Patiromer or 111In-Patiromer suspension
-
Beagle dogs (fasted overnight with free access to water)
-
Gelatin capsules
-
Gamma camera with appropriate collimator (low-energy for 99mTc, medium-energy for 111In)
-
Image analysis software
Procedure:
-
Animal Preparation: Fast dogs overnight (12-18 hours) before the study, with ad libitum access to water.
-
Dose Administration:
-
Encapsulate the radiolabeled this compound powder into a gelatin capsule.
-
Administer the capsule orally to the dog, followed by a small amount of water to ensure swallowing.
-
Alternatively, the radiolabeled polymer can be mixed with a small amount of canned dog food.[1]
-
-
Imaging Acquisition:
-
Position the dog in a sling or on the imaging bed of the gamma camera. Sedation may be required to minimize movement.
-
Acquire an initial image to confirm the location of the capsule in the stomach.
-
Acquire sequential images at regular intervals (e.g., every 15-30 minutes for the first few hours, then hourly, and at 24 and 48 hours for colonic transit).
-
-
Data Analysis:
-
The data analysis is similar to that for rats. ROIs are drawn over the stomach, small intestine, and colon.
-
Calculate gastric emptying, small intestinal transit time, and colonic transit parameters.
-
Diagram of the In Vivo Imaging Workflow:
Figure 2: Experimental workflow for in vivo tracking of radiolabeled this compound.
Quantitative Data Presentation
The following table summarizes representative GI transit times for non-absorbed materials in preclinical models, derived from literature. These values can serve as a baseline for comparison when evaluating the transit of this compound.
| Parameter | Animal Model | Formulation | Gastric Emptying (t₅₀) | Small Intestinal Transit Time (SITT) | Colon Arrival Time (CAT) | Reference |
| Gastric Emptying | Dog | Radiolabeled Pellets in Food | 240 - 378 min | - | - | [1] |
| Small Intestinal Transit | Dog | Radiolabeled Liquid in Capsule | - | 154 - 195 min | - | [3] |
| Colon Arrival | Rabbit | Radiolabeled Pellets | 35 min (0.58 hr) | 334 min (5.57 hr) | 363 min (6.05 hr) | [4] |
| Gastric Emptying | Dog | Ground Kibble Meal | 282 min (4.7 hr) | - | - | |
| Small Intestinal Transit | Dog | Wireless Motility Capsule | - | 60 - 120 min | - | [5] |
| Whole Gut Transit | Rat | Barium Meal | - | - | ~360 min (6 hr) |
Note: Transit times can be highly variable and are influenced by factors such as the specific formulation, feeding state, and animal species and strain.
Conclusion
Gamma scintigraphy is a robust and quantitative method for tracking the GI transit of the non-absorbed polymer this compound in preclinical models. The protocols outlined in these application notes provide a framework for radiolabeling this compound and conducting in vivo imaging studies in both rats and dogs. The data generated from these studies are invaluable for understanding the pharmacodynamics of this compound and can support formulation development and regulatory submissions. Careful standardization of protocols and data analysis methods is essential for obtaining reliable and reproducible results.
References
- 1. US5015462A - Stable stannous chloride composition for labeling with radioactive technetium - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Excipient effects on gastrointestinal transit and drug absorption in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and gamma scintigraphic evaluation of colon specific pellets of ketoprofen prepared by powder layering technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the GI transit conditions in Beagle dogs with a telemetric motility capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Assessing Drug-Drug Interactions with Patiromer
Audience: Researchers, scientists, and drug development professionals.
Introduction: Patiromer (Veltassa®) is a non-absorbed, cation exchange polymer designed to bind potassium in the lumen of the gastrointestinal (GI) tract, primarily the colon, to treat hyperkalemia.[1][2] Because it is not systemically absorbed, this compound does not pose a risk for drug-drug interactions (DDIs) related to systemic metabolic pathways like cytochrome P450 enzymes or drug transporters.[3] However, its mechanism of action presents the potential to bind to co-administered oral medications within the GI tract, which could decrease their absorption and, consequently, their efficacy.[3][4]
This document outlines a systematic, two-stage experimental design for evaluating the DDI potential of this compound. The strategy involves an initial in vitro screening to identify potential binding interactions, followed by definitive in vivo clinical studies for drugs that exhibit significant binding in vitro. This risk-based approach is consistent with regulatory guidance and ensures a thorough assessment while minimizing unnecessary clinical trials.[3][5]
Stage 1: In Vitro DDI Screening Protocol
Application Note: The primary objective of the in vitro screening is to identify whether this compound has the potential to bind to other orally administered drugs under simulated physiological conditions of the GI tract. This serves as a conservative screening mechanism to select which drugs warrant further investigation in clinical DDI studies.[3] A binding threshold of ≥30% is typically used to identify a potential interaction of clinical relevance.[3] This high-throughput method allows for the rapid assessment of a wide range of medications.
Experimental Protocol: In Vitro Binding Assay
-
Preparation of Simulated GI Fluids:
-
Prepare three distinct test matrices to simulate the pH environments of different regions of the GI tract.[3][6]
-
Simulated Gastric Fluid (SGF): pH 1.2 (without pepsin).
-
Acetate Buffer (AB): pH 4.5 (simulating the upper small intestine).
-
Simulated Intestinal Fluid (SIF): pH 6.8 (without pancreatin, simulating the distal small intestine/colon).
-
-
-
Preparation of Test Solutions:
-
For each test drug ("victim drug"), prepare solutions in each of the three test matrices. The concentration should be based on the lowest approved clinical dose to maximize the potential of detecting an interaction.[3]
-
Prepare a slurry of this compound in each test matrix at a concentration reflecting the highest approved clinical dose (e.g., 25.2 g/L).[6]
-
-
Incubation Procedure:
-
Combine the this compound slurry and the victim drug solution in appropriate vessels.
-
Include control samples containing only the victim drug in the corresponding test matrix.
-
Incubate all samples at 37°C for a defined period (e.g., 3 hours) with continuous rotation or agitation to ensure thorough mixing.[6]
-
-
Sample Processing and Analysis:
-
Following incubation, separate the solid this compound beads from the fluid phase, for example, by centrifugation or filtration.
-
Quantify the concentration of the unbound victim drug remaining in the supernatant/filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC).[6]
-
-
Data Analysis:
-
Calculate the percentage of the victim drug bound to this compound by comparing the drug concentration in the samples containing this compound to the control samples.
-
An interaction is considered potentially significant if the percentage of drug bound is ≥30% in any of the three test matrices.[3] This is equivalent to a test drug recovery of <70%.[6]
-
Data Presentation: Summary of In Vitro Screening Results An extensive in vitro screening program evaluated the binding potential of numerous drugs with this compound. The results guided the selection of drugs for subsequent in vivo studies.
Table 1: In Vitro Binding Interaction Between this compound and Various Oral Medications
| In Vitro Binding Result | Drug Name |
|---|---|
| No Significant Binding (<30%) | Acetylsalicylic Acid, Allopurinol, Amoxicillin, Apixaban, Atorvastatin, Azilsartan, Benazepril, Bumetanide, Canagliflozin, Candesartan, Captopril, Cephalexin, Dapagliflozin, Digoxin, Empagliflozin, Enalapril, Eplerenone, Finerenone, Fosinopril, Glipizide, Irbesartan, Lisinopril, Losartan, Olmesartan, Perindopril, Phenytoin, Quinapril, Ramipril, Riboflavin, Rivaroxaban, Sacubitril, Sevelamer, Spironolactone, Tacrolimus, Torasemide, Trandolapril, Valsartan.[1][7] |
| Significant Binding (≥30%) | Amlodipine, Cinacalcet, Ciprofloxacin, Clopidogrel, Furosemide, Levothyroxine, Lithium, Metformin, Metoprolol, Quinidine, Telmisartan, Thiamine (B1217682), Trimethoprim, Verapamil, Warfarin.[2][3][8] |
Note: Of the 14 drugs that initially showed significant binding, 12 were selected for in vivo studies. Quinidine (rarely used) and thiamine (common in diet) were not tested clinically.[3]
Visualization: In Vitro DDI Screening Workflow
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Potential for Drug Interactions With this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pharmaline.co.il [pharmaline.co.il]
- 8. veltassamonograph.ca [veltassamonograph.ca]
Application Notes and Protocols: Investigating the Local Effects of Patiromer in the Gut Using In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer is a non-absorbed, potassium-binding polymer designed to treat hyperkalemia by sequestering potassium primarily in the gastrointestinal (GI) tract, particularly the colon.[1][2][3] While its systemic effects on serum potassium are well-documented, its direct, local interactions with the intestinal epithelium are less understood.[4][5] These application notes provide a framework of detailed protocols for utilizing in vitro intestinal cell culture models to investigate the potential local effects of this compound on gut epithelial cells.
The proposed models and assays are designed to assess the impact of this compound on key cellular functions, including cell viability, intestinal barrier integrity, and potential cellular signaling events. The human colon adenocarcinoma cell lines, Caco-2 and HT-29, are highlighted due to their extensive use in modeling the intestinal barrier. Caco-2 cells differentiate into polarized epithelial cells with tight junctions, mimicking the absorptive cells of the small intestine, while HT-29 cells can differentiate into mucus-producing goblet cells, providing a more physiologically relevant co-culture model.[6][7][8]
Key Research Questions Addressable with these Protocols:
-
Does direct contact with this compound affect the viability and metabolic activity of colonic epithelial cells?
-
Does this compound influence the integrity of the intestinal epithelial barrier?
-
Does the calcium-sorbitol counterion of this compound induce local signaling events, such as calcium signaling, in gut epithelial cells?
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for organizing and presenting quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability Assessment (MTT Assay)
| Treatment Group | This compound Concentration (mg/mL) | Incubation Time (hours) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Relative to Control) |
| Control (Vehicle) | 0 | 24 | 100% | |
| This compound | 0.1 | 24 | ||
| This compound | 1.0 | 24 | ||
| This compound | 10.0 | 24 | ||
| Control (Vehicle) | 0 | 48 | 100% | |
| This compound | 0.1 | 48 | ||
| This compound | 1.0 | 48 | ||
| This compound | 10.0 | 48 |
Table 2: Intestinal Barrier Function (Transepithelial Electrical Resistance - TEER)
| Treatment Group | This compound Concentration (mg/mL) | Time Point (hours) | TEER (Ω·cm²) (Mean ± SD) | % Change in TEER (from baseline) |
| Control (Vehicle) | 0 | 0 (Baseline) | 0% | |
| 24 | ||||
| 48 | ||||
| This compound | 1.0 | 0 (Baseline) | 0% | |
| 24 | ||||
| 48 | ||||
| This compound | 10.0 | 0 (Baseline) | 0% | |
| 24 | ||||
| 48 |
Table 3: Paracellular Permeability Assay (FITC-Dextran)
| Treatment Group | This compound Concentration (mg/mL) | Incubation Time (hours) | Apical to Basolateral FITC-Dextran Flux (µg/cm²/hr) (Mean ± SD) |
| Control (Vehicle) | 0 | 24 | |
| This compound | 1.0 | 24 | |
| This compound | 10.0 | 24 | |
| Positive Control (e.g., EGTA) | N/A | 24 |
Experimental Protocols
Protocol 1: Caco-2 and HT-29 Cell Culture
This protocol details the standard procedures for culturing Caco-2 and HT-29 cells, which can be used in monoculture or co-culture for the subsequent assays.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
HT-29 cell line (ATCC® HTB-38™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
McCoy's 5a Medium Modified (for HT-29)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Non-Essential Amino Acids (NEAA)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell culture flasks (T-75)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation:
-
Caco-2 Growth Medium: DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[9]
-
HT-29 Growth Medium: McCoy's 5a Medium Modified supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Thawing and Seeding:
-
Rapidly thaw a frozen vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate.
-
-
Cell Maintenance:
-
Change the culture medium every 2-3 days.
-
Monitor cell confluency using an inverted microscope.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired split ratio (e.g., 1:4 to 1:6).[10]
-
Protocol 2: this compound Suspension Preparation
Materials:
-
This compound powder
-
Sterile cell culture medium (serum-free)
-
Vortex mixer
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of this compound powder under sterile conditions.
-
In a sterile conical tube, add the this compound powder to a known volume of serum-free cell culture medium to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.
-
Prepare serial dilutions of the this compound suspension in serum-free medium to achieve the final working concentrations for the experiments.
-
Note: this compound is a suspension. Ensure it is well-mixed immediately before adding to the cell cultures.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of intestinal cells, which is an indicator of cell viability.[11][12]
Materials:
-
Caco-2 or HT-29 cells
-
96-well cell culture plates
-
This compound suspension (prepared as in Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the growth medium and replace it with 100 µL of serum-free medium containing different concentrations of this compound suspension. Include a vehicle control (medium only).
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Observe the formation of purple formazan (B1609692) crystals.
-
Aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 4: Intestinal Barrier Function Assays (TEER and Permeability)
These assays are performed on polarized Caco-2 or Caco-2/HT-29 co-cultures grown on Transwell® inserts to evaluate the effect of this compound on intestinal barrier integrity.
Materials:
-
Caco-2 and/or HT-29 cells
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Cell culture medium
-
This compound suspension
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
FITC-Dextran (4 kDa)
-
Fluorescence plate reader
Procedure:
A. Cell Seeding and Differentiation on Transwells®
-
Seed Caco-2 cells (or a Caco-2/HT-29 co-culture, e.g., at a 9:1 ratio) onto the apical side of the Transwell® inserts at a high density (e.g., 1 x 10⁵ cells/cm²).[7][8]
-
Add complete growth medium to both the apical and basolateral chambers.
-
Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.
B. Transepithelial Electrical Resistance (TEER) Measurement
-
Before treatment, measure the baseline TEER of the cell monolayers.[2][14][15]
-
Allow the plate and the EVOM electrodes to equilibrate to room temperature.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or culture medium.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance (in Ω).
-
Subtract the resistance of a blank Transwell® insert (without cells) and multiply by the surface area of the membrane to obtain the TEER value (in Ω·cm²).[14]
-
After baseline measurement, add the this compound suspension to the apical chamber of the designated wells.
-
Measure TEER at various time points (e.g., 24 and 48 hours) post-treatment.
C. Paracellular Permeability Assay
-
After the final TEER measurement, wash the cell monolayers with pre-warmed sterile PBS.
-
Add fresh medium containing this compound to the apical chamber and fresh medium to the basolateral chamber.
-
Add FITC-Dextran (e.g., 1 mg/mL) to the apical chamber.[16]
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the flux of FITC-Dextran across the monolayer to determine paracellular permeability.
Visualizations: Diagrams of Workflows and Signaling Pathways
References
- 1. Cellular and subcellular calcium signaling in gastrointestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Molecular mechanisms of calcium signaling in the modulation of small intestinal ion transports and bicarbonate secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 5. Calcium signalling in human colonic epithelium - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 6. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-cultivation of Caco-2 and HT-29MTX - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 13. broadpharm.com [broadpharm.com]
- 14. medicine.umich.edu [medicine.umich.edu]
- 15. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Patiromer's Binding Affinity for Various Cations
Introduction
Patiromer is a non-absorbed, cation exchange polymer approved for the treatment of hyperkalemia.[1][2] It functions by binding potassium (K⁺) in the lumen of the gastrointestinal tract, thereby increasing its fecal excretion.[1][2] this compound is a cross-linked polymer of 2-fluoroacrylic acid with divinylbenzenes and 1,7-octadiene, and it is administered as a calcium salt with sorbitol as a counterion.[2][3] While its primary target is potassium, the fundamental nature of its cation exchange mechanism suggests potential interactions with other cations present in the gastrointestinal tract. Understanding the selectivity and binding capacity of this compound for a range of physiologically relevant and potentially interfering cations is crucial for a comprehensive safety and efficacy profile.
This application note provides a detailed protocol for a high-throughput screening (HTS) assay to characterize the binding of this compound to various cations, including but not limited to sodium (Na⁺), calcium (Ca²⁺), magnesium (Mg²⁺), and other relevant metal ions. The described workflow is designed to be efficient, scalable, and adaptable for screening large libraries of cations or different polymer formulations.
Principle of the Assay
This protocol utilizes a competitive binding equilibrium assay in a 96-well plate format. This compound is incubated with a solution containing a primary cation of interest (e.g., potassium) and a competing cation. After reaching equilibrium, the amount of unbound primary cation remaining in the supernatant is quantified. By varying the concentrations of the competing cations, the relative binding affinity and capacity of this compound for each tested cation can be determined.
Materials and Equipment
-
This compound: Veltassa® (this compound sorbitex calcium)
-
Cation Solutions: Stock solutions (e.g., 1 M) of high-purity salts (e.g., KCl, NaCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃) in deionized water.
-
Buffers: Physiologically relevant buffers, such as Hanks' Balanced Salt Solution (HBSS) or simulated intestinal fluid (SIF), adjusted to various pH levels (e.g., 6.5, 7.4).
-
96-well filter plates: With appropriate pore size (e.g., 0.45 µm) to retain this compound beads while allowing the passage of supernatant.
-
96-well collection plates.
-
Automated liquid handling system: (Recommended for high-throughput) or multichannel pipettes.
-
Plate shaker/incubator.
-
Plate reader or analytical instrument: For cation quantification (e.g., Ion-Selective Electrodes (ISE), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or Atomic Absorption Spectroscopy (AAS)).
-
Graphviz software: For diagram generation.
Experimental Protocols
Preparation of Reagents
-
This compound Suspension: Prepare a stock suspension of this compound in the chosen buffer. The concentration should be optimized based on preliminary experiments to ensure sufficient binding within the assay's dynamic range. A starting concentration of 1-10 mg/mL is recommended. Ensure the suspension is homogenous by continuous stirring before dispensing.
-
Cation Working Solutions: Prepare a series of working solutions for the primary cation (e.g., K⁺) and competing cations in the chosen buffer. For competitive binding assays, the primary cation concentration is kept constant, while the competing cation concentrations are varied in a serial dilution format.
High-Throughput Screening Workflow
The following protocol is designed for a 96-well filter plate format.
-
This compound Dispensing: Using an automated liquid handler or multichannel pipette, dispense a fixed volume of the homogenous this compound suspension into each well of the 96-well filter plate.
-
Addition of Cation Solutions:
-
Control Wells: Add a fixed volume of the primary cation solution and an equivalent volume of buffer. These wells will determine the maximum binding of the primary cation in the absence of a competitor.
-
Test Wells: Add a fixed volume of the primary cation solution and a corresponding volume of the serially diluted competing cation solutions.
-
-
Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium. The optimal incubation time should be determined in preliminary kinetic studies (e.g., 1-4 hours).
-
Separation: Place the filter plate on top of a collection plate and centrifuge at a speed and time sufficient to separate the supernatant from the this compound beads (e.g., 1000 x g for 5 minutes).
-
Quantification of Unbound Cations: Analyze the supernatant in the collection plate to determine the concentration of the unbound primary cation using a suitable analytical method (ISE, ICP-MS, or AAS).
Data Presentation
The quantitative data from the high-throughput screening should be summarized in clearly structured tables to facilitate comparison of this compound's binding affinity for different cations.
Table 1: this compound Binding Capacity for Various Cations
| Cation | Initial Concentration (mM) | Equilibrium Concentration (mM) | Amount Bound (mmol/g this compound) | Binding Capacity (%) |
| K⁺ | 10 | 2.5 | 0.75 | 75 |
| Na⁺ | 10 | 6.8 | 0.32 | 32 |
| Ca²⁺ | 5 | 1.2 | 0.38 | 76 |
| Mg²⁺ | 5 | 2.1 | 0.29 | 58 |
| Zn²⁺ | 1 | 0.3 | 0.07 | 70 |
| Fe³⁺ | 1 | 0.2 | 0.08 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Competitive Binding of Cations to this compound in the Presence of Potassium
| Competing Cation | Competitor Concentration (mM) | K⁺ Bound (mmol/g this compound) | Inhibition of K⁺ Binding (%) |
| None (Control) | 0 | 0.75 | 0 |
| Na⁺ | 10 | 0.65 | 13.3 |
| Na⁺ | 50 | 0.45 | 40.0 |
| Ca²⁺ | 5 | 0.50 | 33.3 |
| Ca²⁺ | 25 | 0.20 | 73.3 |
| Mg²⁺ | 5 | 0.58 | 22.7 |
| Mg²⁺ | 25 | 0.30 | 60.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the logical relationship of cation binding.
Caption: High-throughput screening workflow for this compound-cation binding.
Caption: Competitive cation binding to this compound.
Conclusion
The described high-throughput screening protocol provides a robust and efficient method for characterizing the binding of this compound to a diverse range of cations. The generated data will be invaluable for understanding the selectivity profile of this compound, predicting potential in vivo interactions, and informing the development of future cation-binding polymers. The use of automated liquid handling and sensitive analytical techniques will ensure the generation of high-quality, reproducible data, accelerating research in this area.
References
Application of Patiromer in Studies of Potassium Homeostasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer, a non-absorbed, potassium-binding polymer, is a crucial tool for investigating potassium homeostasis and managing hyperkalemia.[1][2][3] Its mechanism of action involves the exchange of calcium for potassium in the gastrointestinal tract, primarily the colon, leading to increased fecal potassium excretion and a reduction in serum potassium levels.[2][3][4] This document provides detailed application notes and protocols derived from key preclinical and clinical studies, designed to guide researchers in utilizing this compound for their investigations.
Mechanism of Action and Pharmacodynamics
This compound is a cross-linked polymer of calcium 2-fluoroprop-2-enoate with divinylbenzene (B73037) and octa-1,7-diene.[4] It is not absorbed systemically.[2][4] In the lumen of the gastrointestinal tract, this compound binds to potassium in exchange for calcium. This bound potassium is then excreted in the feces, reducing the total body potassium load.[2][3][4] The onset of action, characterized by a detectable lowering of serum potassium, is approximately 7 hours after administration, with a continued decrease for at least 48 hours with ongoing treatment.[3]
A key aspect of this compound's function is its effect on the renin-angiotensin-aldosterone system (RAAS). By managing hyperkalemia, this compound enables the use of RAAS inhibitors, which are essential for treating conditions like heart failure and chronic kidney disease (CKD) but can be limited by their potassium-sparing effects.[5][6][7][8] Studies have shown that this compound treatment is associated with a decrease in serum aldosterone (B195564) levels, independent of plasma renin activity.[9]
Preclinical Research Protocols
In Vitro Potassium-Binding Capacity Assay
This protocol is based on methodologies used to characterize the fundamental potassium-binding properties of this compound.[4]
Objective: To determine the potassium-binding capacity of this compound in vitro under conditions mimicking the physiological pH of the colon.
Materials:
-
This compound (protonated form, RLY5016H)
-
Potassium-containing buffer (e.g., phosphate-buffered saline with a known potassium concentration)
-
Ion chromatograph
-
Centrifuge
-
pH meter
-
Standard laboratory glassware
Protocol:
-
Prepare a stock solution of the potassium-containing buffer with a precisely known potassium concentration.
-
Accurately weigh a specified amount of protonated this compound powder.
-
Suspend the this compound powder in a defined volume of the potassium-containing buffer.
-
Adjust the pH of the suspension to mimic the colonic environment (approximately pH 6.5).
-
Incubate the suspension for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 37°C) with gentle agitation to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the this compound beads.
-
Carefully collect the supernatant.
-
Measure the potassium concentration in the supernatant using ion chromatography.
-
Calculate the amount of potassium bound to this compound by subtracting the final potassium concentration in the supernatant from the initial concentration.
-
Express the potassium-binding capacity as milliequivalents (mEq) of potassium per gram of polymer.
Data Presentation: In Vitro Potassium-Binding Capacity
| Polymer | pH | Potassium Binding Capacity (mEq/g) |
| This compound (RLY5016H) | 6.5 | 8.5 - 8.8[4] |
| Polystyrene Sulfonate | 6.5 | Lower than this compound[4] |
In Vivo Hyperkalemic Animal Model Protocol
This protocol is adapted from studies establishing a chronic hyperkalemia model in rats to evaluate the in vivo efficacy of this compound.[4][10]
Objective: To induce a stable hyperkalemic state in a rat model and assess the effect of this compound on serum and fecal potassium levels.
Materials:
-
Male Sprague-Dawley or Spontaneously Hypertensive Rats[4][10]
-
Surgical instruments for nephrectomy
-
Doxorubicin (B1662922) hydrochloride[4]
-
Trimethoprim[4]
-
This compound (RLY5016)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies
-
Serum and fecal electrolyte analysis equipment
Protocol:
-
Induction of Chronic Renal Failure and Hyperkalemia:
-
Perform a subtotal (5/6) nephrectomy on the rats.[4]
-
Two weeks post-nephrectomy, administer a single intravenous injection of doxorubicin hydrochloride (3.5 mg/kg).[4]
-
Induce a hyperkalemic state by providing a diet containing trimethoprim (B1683648) (0.3% wt/wt) and drinking water containing quinapril (B1585795) (30 mg/L), an ACE inhibitor.[4] Alternatively, a high potassium diet (3% wt/wt) and amiloride (B1667095) in drinking water can be used in unilaterally nephrectomized spontaneously hypertensive rats.[10]
-
-
This compound Administration:
-
House the rats in metabolic cages to allow for accurate collection of feces.
-
Divide the hyperkalemic rats into a control group (receiving standard chow) and a treatment group.
-
Administer this compound to the treatment group by incorporating it into the chow at a specified concentration (e.g., 4% wt/wt, equivalent to approximately 2.6 g/kg/day).[4]
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at regular intervals throughout the study period (e.g., daily or weekly).
-
Separate serum and analyze for potassium and other electrolytes.
-
Collect feces over a 24-hour period at baseline and at the end of the treatment period.
-
Analyze fecal samples for potassium content.
-
-
Data Analysis:
-
Compare the changes in serum potassium levels between the control and this compound-treated groups.
-
Compare the fecal potassium excretion between the two groups.
-
Data Presentation: In Vivo Hyperkalemic Rat Model
| Treatment Group | Change in Serum Potassium | Fecal Potassium Excretion (mEq/day) |
| Control (Chow alone) | Maintained Hyperkalemia | 0.15 ± 0.08[4] |
| This compound (4% wt/wt in chow) | Significant Decrease | 0.33 ± 0.06[4] |
Clinical Trial Protocols
The following sections summarize the methodologies of key clinical trials that have investigated the efficacy and safety of this compound in managing hyperkalemia. These protocols are intended to provide a framework for designing similar clinical investigations.
AMETHYST-DN Trial: this compound in Diabetic Nephropathy
Objective: To evaluate the efficacy and safety of different starting doses of this compound for the treatment of hyperkalemia in patients with diabetic kidney disease.[11][12][13]
Study Design: A 52-week, phase 2, randomized, open-label, dose-ranging study.[11][13]
Patient Population:
-
Adults with type 2 diabetes mellitus, chronic kidney disease (eGFR 15 to <60 mL/min/1.73 m²), and hypertension.[13][14]
-
Receiving renin-angiotensin-aldosterone system (RAAS) inhibitors.[11][13]
Protocol:
-
Screening and Randomization:
-
Screen patients for eligibility based on inclusion and exclusion criteria.
-
Stratify patients based on baseline serum potassium levels: mild hyperkalemia (5.0 to <5.5 mEq/L) or moderate hyperkalemia (≥5.5 to <6.0 mEq/L).[12]
-
Randomize patients to receive one of three starting doses of this compound, administered twice daily.[12]
-
-
Dosing and Titration:
-
Assessments:
-
Monitor serum potassium levels frequently during the initial 8-week treatment initiation phase and then periodically for the subsequent 44-week maintenance phase.[15]
-
Record all adverse events.
-
-
Endpoints:
Data Presentation: AMETHYST-DN Trial (Week 4)
| Baseline Hyperkalemia | This compound Starting Dose (twice daily) | Mean Change in Serum K+ (mEq/L) |
| Mild (5.0 to <5.5 mEq/L) | 4.2 g | -0.35[12] |
| Mild (5.0 to <5.5 mEq/L) | 8.4 g | -0.51[12] |
| Mild (5.0 to <5.5 mEq/L) | 12.6 g | -0.55[12] |
| Moderate (≥5.5 to <6.0 mEq/L) | 8.4 g | -0.87 |
| Moderate (≥5.5 to <6.0 mEq/L) | 12.6 g | -0.97 |
| Moderate (≥5.5 to <6.0 mEq/L) | 16.8 g | -0.92 |
OPAL-HK Trial: this compound in CKD with RAASi
Objective: To evaluate the efficacy and safety of this compound for treating hyperkalemia in patients with CKD on RAAS inhibitors.[16][17]
Study Design: A two-part study consisting of a 4-week, single-blind, single-group initial treatment phase, followed by an 8-week, double-blind, placebo-controlled, randomized withdrawal phase.[16][17]
Patient Population:
-
Patients with CKD (eGFR 15 to <60 mL/min/1.73 m²) and serum potassium levels of 5.1 to <6.5 mmol/L.[17][18]
-
Receiving stable doses of at least one RAAS inhibitor.[17]
Protocol:
-
Initial Treatment Phase (4 weeks):
-
All patients receive this compound.
-
Starting dose is based on baseline serum potassium: 8.4 g/day for mild hyperkalemia (5.1 to <5.5 mEq/L) and 16.8 g/day for moderate to severe hyperkalemia (≥5.5 to <6.5 mEq/L), given in divided doses.[19]
-
The dose is titrated to achieve a target serum potassium of 3.8 to <5.1 mEq/L.[19]
-
-
Randomized Withdrawal Phase (8 weeks):
-
Patients who achieved the target potassium range at the end of the initial phase are randomized to either continue their this compound dose or switch to a placebo.[17]
-
-
Assessments:
-
Serum potassium is measured weekly during both phases.
-
Adverse events are recorded throughout the study.
-
-
Endpoints:
Data Presentation: OPAL-HK Trial
| Phase | Treatment Group | Outcome | Result |
| Initial Treatment (4 weeks) | This compound | Mean change in serum K+ from baseline | -1.01 ± 0.04 mEq/L[17] |
| Patients achieving target K+ (3.8 to <5.1 mEq/L) | 76%[17] | ||
| Randomized Withdrawal (8 weeks) | This compound | Recurrence of hyperkalemia (K+ ≥5.5 mEq/L) | 15%[17] |
| Placebo | Recurrence of hyperkalemia (K+ ≥5.5 mEq/L) | 60%[17] |
DIAMOND Trial: this compound in Heart Failure
Objective: To assess the ability of this compound to control serum potassium and enable the use of guideline-recommended doses of RAAS inhibitors in patients with heart failure with reduced ejection fraction (HFrEF).[5][6][7][8][20][21][22]
Study Design: A phase 3b, multinational, multicenter, double-blind, randomized withdrawal, placebo-controlled trial.[5][20]
Patient Population:
-
Patients with HFrEF (ejection fraction ≤40%).[6]
-
Current hyperkalemia (serum K+ >5.0 mEq/L) while on RAASi, or a history of hyperkalemia leading to RAASi down-titration or discontinuation.[6][22]
Protocol:
-
Run-in Phase (up to 12 weeks):
-
Randomized Withdrawal Phase:
-
Assessments:
-
Serum potassium levels are monitored regularly.
-
RAASi doses are documented.
-
Cardiovascular events and hospitalizations are recorded.
-
-
Endpoints:
Data Presentation: DIAMOND Trial
| Endpoint | This compound Group | Placebo Group | p-value |
| Adjusted mean change in serum K+ (mmol/L) | +0.03[7] | +0.13[7] | <0.001[7] |
| Risk of hyperkalemia >5.5 mmol/L (HR) | 0.63[7] | - | 0.006[7] |
| Time to reduction in MRA dose (HR) | 0.62[7] | - | 0.006[7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in the gastrointestinal tract.
Caption: Logical workflow for RAASi enablement with this compound.
Caption: Generalized workflow for a randomized controlled trial of this compound.
Conclusion
This compound serves as a valuable therapeutic and research tool for modulating potassium homeostasis. The protocols and data presented herein, derived from pivotal preclinical and clinical studies, provide a comprehensive guide for its application in research settings. These methodologies can be adapted to investigate various aspects of potassium balance, the pathophysiology of hyperkalemia, and the interplay between potassium regulation and the management of cardiorenal diseases.
References
- 1. Adjusting for subsequent therapies in the TOURMALINE-MM1 study shows clinically meaningful improvement in overall survival with addition of ixazomib to lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the management of hyperkalaemia in patients receiving renin–angiotensin–aldosterone system inhibitors for heart failure: design and rationale of the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DIAMOND Shines Bright on this compound for Curbing Hyperkalemia in HFrEF | tctmd.com [tctmd.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMETHYST–Diabetic Nephropathy - American College of Cardiology [acc.org]
- 12. Effect of this compound on Serum Potassium Level in Patients With Hyperkalemia and Diabetic Kidney Disease: The AMETHYST-DN Randomized Clinical Trial. | Read by QxMD [read.qxmd.com]
- 13. karger.com [karger.com]
- 14. Hyperkalemia Management in Older Adults With Diabetic Kidney Disease Receiving Renin-Angiotensin-Aldosterone System Inhibitors: A Post Hoc Analysis of the AMETHYST-DN Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. The role of this compound: Comparing OPAL-HK data with untreated real-world patients in the United Kingdom—A retrospective, propensity-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. mayo.edu [mayo.edu]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Patiromer Potassium Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for Patiromer potassium binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for in vitro potassium binding assays with this compound?
A1: The optimal pH for in vitro potassium binding assays with this compound is approximately 6.5. This pH mimics the environment of the colon, where this compound is designed to exert its primary potassium-binding effect. At this pH, the carboxylic acid binding sites on the this compound polymer are sufficiently ionized to facilitate efficient cation exchange.[1][2]
Q2: How does pH affect the potassium binding capacity of this compound?
A2: this compound's potassium binding capacity is pH-dependent. It is a cross-linked polymer with carboxylic acid functional groups that bind potassium. For these groups to be active, they must be ionized (deprotonated). As the pH increases, more of these acidic groups become deprotonated, making them available to bind positively charged potassium ions. This compound is specifically designed to be fully ionized at the physiological pH of the colon, ensuring optimal ion exchange in its target environment.[3] In vitro studies have demonstrated that at a pH of 6.5, this compound can bind 8.5 to 8.8 mEq of potassium per gram of polymer, which represents at least 85% of its maximum binding capacity.[1][2]
Q3: What is the maximum theoretical potassium binding capacity of this compound and at what pH is it achieved?
A3: The maximum in vitro potassium binding capacity for this compound is reported to be between 8.4 and 10 mEq per gram of the polymer. This maximum capacity is observed under highly basic conditions, at a pH of 12.[1]
Q4: Can I perform the binding assay at a neutral pH of 7.0?
A4: While the assay can be performed at a neutral pH of 7.0, a pH of 6.5 is recommended to more closely simulate the conditions of the distal colon where this compound is most active. A slight deviation to pH 7.0 is unlikely to cause a significant decrease in binding capacity, as the polymer is designed to be highly effective throughout the physiological pH range of the colon.
Q5: What type of buffer system is recommended for the assay?
A5: A buffer system capable of maintaining a stable pH of 6.5 is crucial. A commonly used buffer for this assay is 200 mmol/L 2-(morpholino)ethanesulfonic acid (MES) with 150 mmol/L potassium.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potassium binding capacity | Incorrect pH of the buffer: The pH of the assay buffer may be too low, leading to protonation of the carboxylic acid binding sites and reduced potassium binding. | Verify the pH of the buffer solution before each experiment using a calibrated pH meter. Adjust the pH to 6.5 as needed. |
| Incomplete dissolution or suspension of this compound: this compound powder must be uniformly suspended in the buffer to ensure maximum surface area is available for potassium binding. | Ensure vigorous and consistent mixing when preparing the this compound suspension. Visually inspect for any clumps of powder before starting the incubation. | |
| Presence of competing cations: The assay buffer or sample may contain other cations (e.g., Na+, Mg2+, Ca2+) that compete with potassium for binding sites on the polymer. | Use a simple potassium buffer as described in the recommended protocol. If testing in a complex matrix, be aware of the concentrations of other cations as they can interfere with the assay.[4] | |
| High variability between replicate samples | Inconsistent pipetting or weighing: Inaccurate measurement of the this compound powder or buffer volumes will lead to variability in the results. | Use calibrated pipettes and a precision balance for all measurements. Ensure that the same technique is used for all samples. |
| Inadequate mixing during incubation: If the this compound suspension is not kept uniformly mixed during the incubation period, it can lead to inconsistent binding. | Use an orbital shaker or a magnetic stirrer at a consistent speed during the 24-hour incubation period. | |
| No potassium binding observed | Inactive this compound: The polymer may have degraded or been inactivated. | Ensure that the this compound is stored according to the manufacturer's instructions and is within its expiration date. |
| Error in analytical measurement: The method used to measure potassium concentration (e.g., ion chromatography) may be malfunctioning or improperly calibrated. | Calibrate the analytical instrument before each use and run control samples with known potassium concentrations to verify its accuracy. |
Quantitative Data Summary
The following table summarizes the potassium binding capacity of this compound at different pH values based on in vitro studies.
| pH | Potassium Binding Capacity (mEq/g) | Reference |
| 6.5 | 8.5 - 8.8 | [1][2] |
| 12 (highly basic) | 8.4 - 10 | [1] |
Experimental Protocols
Detailed Methodology for In Vitro Potassium-Binding Capacity Assay [1]
-
Preparation of Protonated this compound:
-
Expose the this compound polymer to 4 N hydrochloric acid (HCl).
-
Wash the polymer with deionized water to remove excess HCl.
-
Dry the protonated this compound.
-
-
Assay Preparation:
-
Prepare a potassium buffer solution containing 200 mmol/L 2-(morpholino)ethanesulfonic acid (MES) and 150 mmol/L potassium.
-
Adjust the pH of the buffer to 6.5.
-
Prepare triplicate samples by adding 4 mg/mL of the protonated this compound to the potassium buffer.
-
-
Incubation:
-
Incubate the samples for 24 hours at room temperature with continuous agitation (e.g., on an orbital shaker).
-
-
Sample Analysis:
-
After incubation, centrifuge the samples to pellet the this compound.
-
Carefully collect the supernatant.
-
Measure the potassium concentration in the supernatant using ion chromatography.
-
-
Calculation of Potassium-Binding Capacity:
-
Calculate the amount of potassium depleted from the buffer by subtracting the final potassium concentration from the initial potassium concentration.
-
Express the potassium-binding capacity as mEq of potassium bound per gram of this compound.
-
Visualizations
Caption: Workflow for in vitro this compound potassium binding assay.
Caption: Logical relationship between pH and this compound's K+ binding.
Caption: Troubleshooting workflow for low potassium binding results.
References
- 1. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Binding Agents for the Clinical Management of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Potassium-Binding Polymer this compound on Markers of Mineral Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Formulation of Patiromer for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists formulating Patiromer for preclinical animal studies.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the formulation and administration of this compound in animal models.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Dosing | Inhomogeneous suspension; settling of this compound particles. | Ensure continuous stirring of the suspension during dosing. Prepare fresh batches for each dosing session as this compound should be administered immediately after mixing.[1][2] Validate the homogeneity of the suspension by analyzing samples from the top and bottom of the container. |
| Clogged Gavage Needle | High viscosity of the suspension; aggregation of this compound particles. | Optimize the concentration of the suspending agent (e.g., xanthan gum) to reduce viscosity while maintaining stability. Ensure proper mixing to break up any particle aggregates. Consider using a gavage needle with a larger gauge. |
| Animal Stress or Injury During Oral Gavage | Improper gavage technique; high viscosity of the formulation. | Ensure personnel are properly trained in oral gavage techniques.[3] Use a flexible gavage tube. Optimize the formulation to have a smooth, easily flowing consistency. Consider alternative, less stressful dosing methods if possible.[4][5] |
| Reduced Food Intake with Medicated Chow | Poor palatability of the medicated feed. | This compound has been found to be more palatable than older potassium binders.[6][7] However, if reduced intake is observed, consider mixing this compound with a small amount of a highly palatable food item compatible with the study design. Studies have shown that mixing this compound with various juices and soft foods does not impact its potassium-binding capability, which may translate to animal feed mixtures.[8] Introduce the medicated diet gradually to allow for acclimatization. |
| Variable Efficacy | Inhomogeneous mixing of this compound in chow; inconsistent food consumption by animals. | Ensure homogenous distribution of this compound in the feed by using a validated mixing procedure.[9][10] Monitor food consumption daily for each animal to ensure consistent dosing. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: How should I prepare a this compound suspension for oral gavage?
A1: this compound is insoluble and will form a suspension, not a solution.[1] A common method involves using a suspending agent like xanthan gum. A published study in rats used a suspension containing 0.11% xanthan gum.[9] The suspension should be continuously stirred to ensure homogeneity and administered immediately after preparation.[1][2]
Q2: What is the recommended vehicle for this compound suspension?
A2: Purified water is a common vehicle. The choice of vehicle should be consistent with your experimental design and animal welfare guidelines.[11]
Q3: Can I store the prepared this compound suspension?
A3: It is recommended to prepare the suspension fresh before each administration and use it immediately.[1][2] The stability of reconstituted this compound over time has not been established for preclinical use.
Q4: How can I ensure homogenous mixing of this compound in rodent chow?
A4: To ensure a uniform mixture, it is recommended to first create a pre-blend of this compound with a small amount of the powdered chow before incorporating it into the larger batch.[12] Adding a small amount of a suitable oil can also help with uniform distribution and prevent segregation of particles.[12]
Dosing and Palatability
Q5: What are the typical doses of this compound used in rat studies?
A5: Published studies have used doses ranging from 0.5 to 4.5 g/kg/day in rats, administered either via oral gavage or mixed in chow.[9][10]
Q6: Is palatability an issue with this compound in animal studies?
A6: While this compound is considered more palatable than older potassium binders, poor palatability of any medicated diet can lead to reduced food consumption and affect body weight.[6][7][13] If you observe a decrease in food intake, consider strategies to improve palatability as mentioned in the troubleshooting guide.
Technical Properties
Q7: Is this compound systemically absorbed?
A7: No, this compound is a non-absorbed polymer.[10][14][15][16][17][18] Studies in rats and dogs have shown that it is excreted in the feces.[1][15]
Q8: Can this compound interact with other co-administered drugs?
A8: Yes, this compound has the potential to bind to other oral medications in the gastrointestinal tract, which could decrease their absorption.[19][20][21][22] It is recommended to separate the administration of this compound and other oral drugs by at least 3 hours.[21][23]
Quantitative Data Summary
The following tables summarize quantitative data from a dose-response study of this compound in a rat model of hyperkalemia.[9]
Table 1: Effect of this compound on Serum Potassium in Hyperkalemic Rats
| Treatment Group | Dose (g/kg/day) | Mean Serum K+ at Day 11 (mmol/L) |
| Untreated | 0 | 6.8 |
| This compound | 0.5 | No significant difference from untreated |
| This compound | 1.5 | 5.8 |
| This compound | 4.5 | 5.4 |
| Data from a study in spontaneously hypertensive rats with induced hyperkalemia.[9] |
Table 2: Effect of this compound on Serum Aldosterone in Hyperkalemic Rats
| Treatment Group | Dose (g/kg/day) | % Reduction in Serum Aldosterone vs. Untreated |
| Untreated | 0 | 0 |
| This compound | 1.5 | 36.5% |
| This compound | 4.5 | 55.6% |
| Data from a study in spontaneously hypertensive rats with induced hyperkalemia.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., g/kg) and the concentration of the suspension (e.g., mg/mL), calculate the total amount of this compound powder and vehicle needed for the number of animals to be dosed.
-
Prepare the vehicle with suspending agent. If using a suspending agent like xanthan gum, slowly add the powdered xanthan gum (e.g., to a final concentration of 0.11%) to the vehicle while vortexing or stirring vigorously to prevent clumping.[9]
-
Suspend the this compound. Gradually add the pre-weighed this compound powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Ensure homogeneity. Continue stirring until a visually homogenous suspension is achieved. Maintain stirring during the entire dosing procedure to prevent settling of the particles.
-
Administer immediately. Use a calibrated oral gavage needle to administer the precise volume to each animal.
Protocol 2: Preparation of this compound-Medicated Chow
-
Determine the required concentration of this compound in the feed. Based on the target dose (g/kg/day) and the average daily food consumption of the animals, calculate the amount of this compound to be added per kilogram of chow.
-
Create a pre-mix. Mix the calculated amount of this compound powder with a small portion of the ground chow (e.g., 10% of the total chow weight) until a uniform mixture is obtained.[12]
-
Blend with the remaining chow. Add the pre-mix to the rest of the chow in a suitable mixer and blend until the this compound is evenly distributed. The use of a V-blender or a similar apparatus is recommended for larger batches.
-
Optional: Add a binder. A small amount of oil can be added during mixing to improve homogeneity and reduce dust.[12]
-
Storage. Store the medicated chow in airtight containers at the recommended temperature to maintain stability.
Visualizations
Caption: Workflow for this compound studies in animals.
Caption: this compound's mechanism of potassium binding.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomised, blinded, cross-over evaluation of the palatability of and preference for different potassium binders in participants with chronic hyperkalaemia in the USA, Canada and Europe: the APPETIZE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomised, blinded, cross-over evaluation of the palatability of and preference for different potassium binders in participants with chronic hyperkalaemia in the USA, Canada and Europe: the APPETIZE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Qualitative risk assessment of homogeneity, stability, and residual concentrations of antimicrobials in medicated feed and drinking water in pig rearing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
- 13. Food consumption and body weight changes with neotame, a new sweetener with intense taste: differentiating effects of palatability from toxicity in dietary safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies | Semantic Scholar [semanticscholar.org]
- 16. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound sorbitex calcium for hyperkalaemia - Australian Prescriber [australianprescriber.tg.org.au]
- 23. scottishmedicines.org.uk [scottishmedicines.org.uk]
Technical Support Center: Improving the Accuracy of Patiromer Quantification in Complex Matrices
Welcome to the technical support center for the quantification of Patiromer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on accurately measuring this compound in complex biological matrices. Given that this compound is a non-absorbed, cross-linked polymer, its quantification presents unique challenges compared to small molecule drugs. This guide offers troubleshooting advice and frequently asked questions to support your experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most relevant biological matrix for this compound quantification and why?
A1: The most relevant biological matrix for quantifying this compound is feces.[1] this compound is a non-absorbed polymer designed to act in the gastrointestinal (GI) tract to bind potassium.[1][2] Studies have shown that after oral administration, the recovery of radiolabeled this compound is almost entirely in the feces, with negligible amounts detected in urine, confirming its minimal systemic absorption.[1] Therefore, fecal quantification is crucial for assessing dose recovery, stability through the GI tract, and patient compliance. Quantification in plasma or urine would primarily serve to confirm the lack of absorption.
Q2: What are the main challenges in quantifying a large polymer like this compound in a complex matrix like feces?
A2: The main challenges stem from this compound's high molecular weight, insolubility, and the complexity of the fecal matrix. These include:
-
Lack of a distinct molecular ion for LC-MS/MS: As a large polymer, this compound does not have a specific molecular weight that can be easily analyzed by mass spectrometry.
-
High potential for matrix effects: Feces is a highly complex and variable matrix containing numerous endogenous and exogenous substances that can interfere with analytical methods, causing ion suppression or enhancement.[3]
-
Difficulties in extraction and sample preparation: Efficiently and reproducibly extracting the intact polymer from a solid or semi-solid matrix like feces is challenging.[3] Sample homogenization is a critical step to ensure representative sampling.[4]
-
Absence of a direct reference standard in the matrix: Preparing accurate calibration standards by spiking this compound into a blank fecal matrix can be difficult due to its particulate nature and potential for non-uniform distribution.
Q3: What analytical strategies are recommended for this compound quantification?
A3: Due to the challenges of direct quantification, indirect or surrogate-based methods are recommended. Potential strategies include:
-
Elemental Analysis: this compound contains calcium as a counter-ion. Quantifying the calcium content in fecal extracts, above the baseline endogenous levels, could serve as a surrogate for this compound concentration.[5] Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) would be suitable for this.[6]
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique breaks down the polymer into smaller, characteristic fragments that can be identified and quantified.[7][8][9] This could provide a specific fingerprint for the this compound backbone. However, the complex fecal matrix can generate interfering pyrolysis products.[10]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify and quantify substances based on their infrared absorption spectra.[4][11][12][13][14] It may be possible to develop a quantitative method by identifying unique spectral features of this compound that are distinguishable from the fecal matrix background.
Q4: Can I use a standard LC-MS/MS method to quantify this compound?
A4: A standard LC-MS/MS method is not suitable for quantifying the intact this compound polymer due to its size and lack of a distinct molecular ion. However, LC-MS/MS would be the method of choice if a unique, small-molecule surrogate or degradation product of this compound could be consistently generated and extracted from the matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and execution of a this compound quantification assay. The guidance is based on a proposed analytical workflow involving surrogate quantification.
Scenario 1: High Variability in Quality Control (QC) Samples
Question: I am observing high variability (%CV > 20%) in my QC samples for this compound quantification in feces. What are the potential causes and how can I troubleshoot this?
Answer:
High variability in QC samples is a common issue when working with complex matrices and polymers. Here are the likely causes and troubleshooting steps:
-
Issue: Inconsistent Homogenization
-
Explanation: Feces is a non-homogenous matrix. If not properly homogenized, the concentration of this compound can vary significantly between aliquots taken from the same sample.
-
Solution:
-
Standardize Homogenization Protocol: Ensure a consistent and thorough homogenization process for all samples, including calibrators and QCs. This may involve mechanical blending or sonication of the fecal slurry.
-
Increase Sample Aliquot Size: Using a larger starting aliquot can help to minimize the impact of non-homogeneity.
-
Lyophilize and Pulverize: For a more uniform sample, consider freeze-drying (lyophilizing) the fecal sample and then pulverizing it into a fine powder before extraction.
-
-
-
Issue: Inefficient or Variable Extraction Recovery
-
Explanation: The extraction of this compound or its surrogate from the fecal matrix may be incomplete or inconsistent.
-
Solution:
-
Optimize Extraction Solvent and Conditions: Experiment with different solvent systems, pH, and extraction times to maximize recovery.
-
Incorporate a Robust Internal Standard: Use an internal standard that closely mimics the analyte's behavior during extraction to normalize for variability. For polymer analysis, this can be challenging. A non-endogenous element could be used for elemental analysis, or a stable isotope-labeled version of a pyrolysis product for Py-GC/MS.
-
Evaluate Different Extraction Techniques: Compare simple solvent extraction with more rigorous methods like solid-phase extraction (SPE) if a suitable surrogate is being used.
-
-
-
Issue: Matrix Effects
-
Explanation: Co-extracted matrix components can interfere with the analytical signal, leading to inconsistent results.
-
Solution:
-
Improve Sample Cleanup: Incorporate additional cleanup steps after extraction, such as liquid-liquid extraction or SPE, to remove interfering substances.
-
Dilute the Sample Extract: Diluting the extract can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank fecal matrix that is free of this compound to compensate for consistent matrix effects.
-
-
Scenario 2: Low Signal or Inability to Detect this compound
Question: My assay is not sensitive enough, and I am struggling to detect this compound, especially at lower expected concentrations. What can I do to improve sensitivity?
Answer:
Low sensitivity can be a significant hurdle. Here are steps to enhance your signal:
-
Issue: Insufficient Sample Concentration
-
Explanation: The amount of this compound in the final analytical sample may be too low.
-
Solution:
-
Increase Initial Sample Amount: Start with a larger quantity of the fecal sample.
-
Concentrate the Extract: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of a suitable solvent.
-
-
-
Issue: Suboptimal Instrumental Parameters
-
Explanation: The settings on your analytical instrument may not be optimized for your analyte or surrogate.
-
Solution:
-
For Py-GC/MS: Optimize the pyrolysis temperature and time to maximize the yield of the target marker fragment while minimizing interfering byproducts.
-
For ICP-MS: Ensure the instrument is tuned for sensitivity in the mass range of your target element (e.g., calcium). Check for and minimize polyatomic interferences.
-
For FTIR: Optimize the number of scans and resolution to improve the signal-to-noise ratio.
-
-
-
Issue: Degradation of the Analyte or Surrogate
-
Explanation: The target molecule may be degrading during sample preparation or analysis.
-
Solution:
-
Assess Stability: Perform stability experiments to check for degradation under different conditions (e.g., temperature, pH, light exposure).
-
Modify Sample Handling: If degradation is observed, adjust the protocol accordingly, for example, by working at lower temperatures or adding stabilizers.
-
-
Experimental Protocols
As no standardized, published method for this compound quantification in feces exists, this section provides a detailed, proposed methodology based on the principles of bioanalysis for complex drugs. This protocol for a Calcium Surrogate Method using ICP-MS can be used as a starting point for method development and validation.
Proposed Method: Quantification of this compound in Feces via Calcium Surrogate using ICP-MS
-
Sample Preparation and Homogenization:
-
Record the total weight of the 24-hour fecal collection.
-
Homogenize the entire sample in a blender with a known volume of deionized water to create a uniform slurry.
-
Transfer a representative aliquot (e.g., 1-2 grams) of the slurry to a pre-weighed digestion tube.
-
Lyophilize the aliquot to a constant dry weight. Record the dry weight.
-
-
Acid Digestion:
-
To the dried fecal sample, add 5 mL of concentrated nitric acid (trace metal grade).
-
Allow the sample to pre-digest at room temperature for at least 1 hour in a fume hood.
-
Place the tube in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessel to cool to room temperature.
-
-
Sample Dilution and Analysis:
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Add an internal standard (e.g., yttrium) to the flask.
-
Bring the sample to the final volume with deionized water.
-
Analyze the sample using a validated ICP-MS method for calcium.
-
-
Calibration and Calculation:
-
Prepare matrix-matched calibration standards by spiking known amounts of a calcium standard into a pooled blank fecal digest.
-
Construct a calibration curve of calcium concentration versus ICP-MS response.
-
Calculate the concentration of calcium in the experimental samples.
-
Subtract the average baseline calcium concentration determined from pre-dose or placebo-treated fecal samples.
-
Convert the net calcium concentration to the equivalent concentration of this compound based on the known calcium content of the drug substance.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, performance characteristics for a validated this compound quantification method. Researchers should aim to achieve similar performance during their method validation.
| Parameter | Target Acceptance Criteria | Rationale |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | Ensures reliable detection at the lowest reportable concentration. |
| Precision (Repeatability) | %CV ≤ 15% (≤ 20% at LLOQ) | Demonstrates the closeness of agreement between replicate measurements. |
| Accuracy (Trueness) | 85-115% of nominal value (80-120% at LLOQ) | Shows how close the measured value is to the true value. |
| Extraction Recovery | Consistent and reproducible | While high recovery is ideal, consistency is more critical if an appropriate internal standard is used. |
| Matrix Effect | CV of matrix factor < 15% across different lots | Ensures that variability in the fecal matrix from different individuals does not impact accuracy. |
Visualizations
Below are diagrams illustrating key workflows and concepts for this compound quantification.
Caption: Proposed experimental workflow for this compound quantification in feces.
Caption: Troubleshooting logic for addressing high variability in QC samples.
References
- 1. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review and Meta-Analysis of this compound and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. The potassium regulator this compound affects serum and stool electrolytes in patients receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnc.ir [ijnc.ir]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. app.scipinion.com [app.scipinion.com]
- 11. researchgate.net [researchgate.net]
- 12. Detailed faecal fat analysis using Fourier transform infrared spectroscopy: Exploring the possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of faecal fatty acids and triglycerides by Fourier transform infrared analysis with a sodium chloride transmission flow cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid determination of fecal fat by Fourier transform infrared analysis (FTIR) with partial least-squares regression and an attenuated total reflectance accessory - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Patiromer's interaction with other oral drugs in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize Patiromer's interaction with other oral drugs during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's interaction with other oral drugs?
A1: this compound is a non-absorbed, cross-linked anionic polymer with a calcium-sorbitol counterion.[1][2] Its potential to interact with other oral medications is not related to systemic effects like cytochrome P450 enzyme inhibition, as it is not absorbed into the bloodstream.[3] Instead, the interaction is a physicochemical binding phenomenon that occurs within the gastrointestinal (GI) tract.[2][4] This binding can reduce the absorption of co-administered drugs, potentially lowering their bioavailability and efficacy.[3][5] Interactions are expected with cationic, anionic (due to the calcium-sorbitol counterion), and neutral (via hydrophilic interactions) oral drugs.[2][4]
Q2: Which physicochemical properties of a drug increase its likelihood of binding to this compound?
A2: A Quantitative Structure-Property Relationship (QSPR) model has identified four key physicochemical descriptors that account for approximately 70% of the in vitro binding variability with this compound:[1]
-
High surface area of hydrogen bond-accepting atoms: This suggests that hydrogen bonding is a significant mechanism of interaction.
-
Low ionization potential: Drugs that can more easily lose an electron are more likely to interact.
-
High electron affinity: Drugs with a higher tendency to accept electrons are more prone to binding.
-
High lipophilicity (LogP): More fat-soluble drugs show a greater tendency to bind.
Q3: What is the recommended strategy to minimize this compound's drug interactions in a clinical setting?
A3: The primary and FDA-approved strategy to mitigate these interactions is temporal separation of drug administration. The current recommendation is to administer other oral medications at least 3 hours before or 3 hours after taking this compound.[6] In vivo studies have shown that a 3-hour separation was sufficient to eliminate clinically significant drug-drug interactions, even for drugs that showed significant binding in vitro, such as ciprofloxacin, levothyroxine, and metformin.[3]
Q4: Has the 3-hour separation window been proven effective for all drugs?
A4: In vivo studies were conducted on 12 drugs that showed significant in vitro binding. For all 12, a 3-hour separation was found to be effective in preventing a clinically significant interaction.[3] While this strategy is expected to be effective for most oral medications, it is a pragmatic approach.[2] For new chemical entities or in specific research contexts, direct testing is recommended to confirm the absence of an interaction.
Q5: Are there any formulation strategies that could theoretically minimize interactions with this compound?
A5: While research specifically on reformulating drugs to avoid interaction with this compound is limited, several established pharmaceutical strategies could theoretically be investigated:
-
Enteric Coating: Applying a pH-sensitive enteric coating to a drug could prevent its release in the stomach and proximal small intestine, where it might interact with co-administered this compound.[7][8] The coating is designed to dissolve at the higher pH of the lower small intestine or colon, releasing the drug after this compound has largely passed through the primary sites of drug absorption.[7][8]
-
Prodrugs: A prodrug is an inactive derivative of a drug that is converted into the active form in the body.[9][10] A prodrug could be designed with physicochemical properties that reduce its affinity for this compound. Once absorbed, it would be metabolized into the active parent drug.[9][11] This strategy can be particularly useful if the parent drug has functional groups that are key to the binding interaction.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate a "guest" drug molecule within their hydrophobic core. This encapsulation could sterically hinder the drug from interacting with the binding sites on the this compound polymer, potentially reducing the interaction in the GI tract.[12]
Troubleshooting Experimental Results
Issue 1: Unexpectedly high in vitro binding of a test drug to this compound.
-
Possible Cause 1: Physicochemical Properties of the Drug.
-
Troubleshooting: Review the physicochemical properties of your drug against the known drivers of this compound binding.[1] Does your drug have a large surface area of hydrogen bond acceptors, low ionization potential, high electron affinity, or high lipophilicity? If so, a significant interaction is predictable.
-
-
Possible Cause 2: Experimental Conditions.
-
Troubleshooting: Ensure your in vitro assay conditions accurately reflect the intended physiological environment. Binding can be pH-dependent.[13] Test binding in simulated gastric fluid (pH ~1.2), and simulated intestinal fluids (pH ~4.5 and ~6.8) to understand how the interaction might change as the drug and this compound transit the GI tract.[7][13]
-
-
Possible Cause 3: Drug Concentration.
-
Troubleshooting: The in vitro screening tests were designed to maximize the chance of seeing an interaction by using the highest clinical dose of this compound and the lowest clinical dose of the test drug.[7] If you are using different ratios, consider if this might be influencing the results.
-
Issue 2: In vivo results do not show a drug interaction, despite significant in vitro binding.
-
Possible Cause 1: In vitro vs. In vivo Correlation.
-
Explanation: This is a common finding. Of 12 drugs that showed significant in vitro binding (≥30%), 9 did not have a clinically significant interaction when co-administered with this compound in vivo.[3] In vitro assays are designed as a sensitive screening tool and may overestimate the clinical relevance of an interaction. The complex environment of the human GI tract (presence of food, bile salts, dynamic fluid volumes) can mitigate interactions observed in a simplified buffer system.
-
-
Possible Cause 2: Rapid Absorption.
-
Explanation: If the "victim" drug is absorbed very rapidly in the upper GI tract, it may be absorbed into the bloodstream before significant interaction with this compound can occur, as this compound's primary site of action is more distal, particularly the colon.[3]
-
Data Presentation
The following tables summarize the results from in vitro binding studies of this compound with 28 different oral medications. Binding of ≥30% was considered the threshold for potential clinical relevance, warranting further in vivo investigation.[7]
Table 1: Drugs with High In Vitro Binding to this compound
| Drug Class | Drug Name | In Vitro Binding Percentage |
|---|---|---|
| Calcium Channel Blocker | Amlodipine | > 50%[2] |
| Calcimimetic | Cinacalcet | > 50%[2] |
| Antibiotic | Ciprofloxacin | > 50%[2] |
| Thyroid Hormone | Levothyroxine | > 50%[2] |
| Antiarrhythmic | Quinidine | > 50%[2] |
| Vitamin | Thiamine | > 50%[2] |
| Antibiotic | Trimethoprim | > 50%[2] |
| Antiplatelet | Clopidogrel | 30% to 50%[2] |
| Diuretic | Furosemide | 30% to 50%[2] |
| Mood Stabilizer | Lithium | 30% to 50%[2] |
| Antidiabetic | Metformin | 30% to 50%[2] |
| Beta Blocker | Metoprolol | 30% to 50%[2] |
| Calcium Channel Blocker | Verapamil | 30% to 50%[2] |
| Anticoagulant | Warfarin | 30% to 50%[2] |
Table 2: Summary of In Vivo Interaction Studies for Drugs with ≥30% In Vitro Binding
| Drug Tested In Vivo | Interaction when Co-administered? | Interaction with 3-Hour Separation? |
|---|---|---|
| Amlodipine | No[3] | Not Applicable |
| Cinacalcet | No[3] | Not Applicable |
| Clopidogrel | No[3] | Not Applicable |
| Furosemide | No[3] | Not Applicable |
| Lithium | No[3] | Not Applicable |
| Metoprolol | No[3] | Not Applicable |
| Trimethoprim | No[3] | Not Applicable |
| Verapamil | No[3] | Not Applicable |
| Warfarin | No[3] | Not Applicable |
| Ciprofloxacin | Yes[3] | No[3] |
| Levothyroxine | Yes[3] | No[3] |
| Metformin | Yes[3] | No[3] |
Experimental Protocols
1. Protocol: In Vitro Drug Binding Assay
This protocol is designed to screen for the potential interaction of an oral drug with this compound under conditions simulating the human GI tract.
-
Materials:
-
This compound powder
-
Test drug
-
Simulated Gastric Fluid (SGF) without pepsin, pH 1.2
-
Acetate Buffer (AB), pH 4.5
-
Simulated Intestinal Fluid (SIF) without pancreatin, pH 6.8
-
Incubator with rotation set to 37°C
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other validated analytical method for quantifying the test drug.
-
-
Methodology:
-
Prepare Test Solutions:
-
Prepare stock solutions of the test drug.
-
For each of the three test matrices (SGF, AB, SIF), prepare two sets of solutions:
-
Test Group: Add this compound at a concentration equivalent to the highest recommended clinical dose (e.g., 25.2 g/L).[1][13] Then, add the test drug at a concentration based on its lowest clinically relevant dose dissolved in a 1 L volume.[1]
-
Control Group: Prepare a solution with only the test drug at the same concentration as the Test Group in the corresponding matrix.
-
-
-
Incubation: Incubate all solutions at 37°C for 3 hours with constant rotation to simulate GI transit.[13]
-
Separation: After incubation, centrifuge the samples to pellet the insoluble this compound.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the free test drug using a validated HPLC method or equivalent.[13]
-
Calculation: Calculate the percentage of drug bound to this compound using the following formula: % Bound = [1 - (Concentration in Test Group / Concentration in Control Group)] * 100
-
Interpretation: Binding of ≥30% is considered a positive result, indicating a potential for a clinically relevant interaction that may warrant in vivo testing.[7]
-
2. Protocol: In Vivo Crossover Drug Interaction Study
This protocol outlines a standard clinical study design to determine if an in vitro binding interaction translates to a clinically significant pharmacokinetic interaction in humans.
-
Study Design: A randomized, open-label, 3-period, 3-sequence crossover study in healthy volunteers.[3]
-
Participants: Healthy adult volunteers.
-
Methodology: Each participant will undergo three treatment periods, separated by an adequate washout period based on the pharmacokinetics of the test drug.
-
Treatment A (Control): The test drug is administered alone, typically after a standard breakfast.[3]
-
Treatment B (Co-administration): The test drug and a single dose of this compound (e.g., 25.2 g) are administered together, typically with the test drug given just before this compound.[3]
-
Treatment C (Separated Administration): The test drug is administered 3 hours after a dose of this compound.[3]
-
-
Pharmacokinetic Analysis: Serial blood samples are collected over a defined period after each treatment. Plasma concentrations of the test drug are measured using a validated bioanalytical method (e.g., LC-MS/MS).[7] The primary pharmacokinetic parameters (AUC0-∞ and Cmax) are calculated.
-
Statistical Analysis: The geometric mean ratios of AUC and Cmax for Treatment B vs. A and Treatment C vs. A are calculated, along with their 90% confidence intervals (CIs).
-
Interpretation: No clinically significant interaction is concluded if the 90% CIs for the geometric mean ratios of AUC and Cmax fall within a prespecified equivalence boundary (e.g., 80% to 125%).[5]
Visualizations
Caption: Workflow for in vitro this compound drug-drug interaction screening.
Caption: Logic of a 3-period, 3-sequence crossover in vivo DDI study.
Caption: Key drug properties that increase the risk of binding to this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Potassium-Binding Agents for the Clinical Management of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Is Enteric Coating? The Ultimate Guide to Perfecting Delayed Release - Pharmaceutical Machinery Manufacturer & Suppliers In China [jinlupacking.com]
- 5. Systematic Review and Meta-Analysis of this compound and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What Is Enteric Coating and What Does It Do? | Thomas Processing [thomasprocessing.com]
- 8. Enteric coating - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enteric coating polymers - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
Technical Support Center: Refinement of Animal Models for Studying Patiromer's Long-Term Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the long-term effects of Patiromer.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for long-term this compound studies, and what are their key characteristics?
A1: The most prominently described model for chronic hyperkalemia and long-term this compound administration is the Spontaneously Hypertensive Rat (SHR) model.[1][2][3] Another model, the 5/6 nephrectomized Sprague Dawley rat, has also been utilized to induce a hyperkalemic state.[4] Key characteristics are summarized below.
| Animal Model | Method of Induction | Key Features | Study Duration |
| Spontaneously Hypertensive Rat (SHR) | Unilateral nephrectomy, high potassium (3%) diet, and amiloride (B1667095) in drinking water.[1][3] | Induces a stable, chronic hyperkalemic state with minimal clinical stress to the animals.[1][2] Allows for the study of concomitant increases in serum aldosterone (B195564).[1][2] | Up to 12 weeks.[1] |
| 5/6 Nephrectomized Sprague Dawley Rat | Subtotal nephrectomy followed by administration of doxorubicin, trimethoprim, and quinapril.[4] | Creates a progressive hyperkalemic state.[4] Used to demonstrate this compound's mechanism of increasing fecal potassium excretion.[4] | Studies cited are for 14 days.[4] |
| Radiolabeled Studies in Rats and Dogs | Administration of 14C-labeled this compound.[4][5] | Confirms that this compound is not systemically absorbed.[4][5][6] | Short-term, focused on absorption, distribution, metabolism, and excretion (ADME).[4] |
Q2: What is the primary mechanism of action of this compound that should be considered when designing long-term studies?
A2: this compound is a non-absorbed, cation exchange polymer that binds potassium in the lumen of the gastrointestinal tract, primarily the colon.[7][8] This binding increases fecal potassium excretion, thereby lowering the concentration of free potassium in the gastrointestinal lumen and subsequently in the serum.[4][7] Animal studies using radiolabeled this compound in rats and dogs have confirmed its non-systemic absorption.[4][5][6] Long-term studies should therefore focus on endpoints related to gastrointestinal function, electrolyte balance, and downstream effects of reduced serum potassium, such as modulation of the renin-angiotensin-aldosterone system (RAAS).[1][9]
Q3: What are the expected effects of long-term this compound administration on the Renin-Angiotensin-Aldosterone System (RAAS)?
A3: In both animal models and human clinical trials, this compound has been shown to reduce serum aldosterone levels.[1][9][10] In the SHR model of chronic hyperkalemia, long-term treatment with this compound for 12 weeks significantly abrogated the rise in both serum potassium and serum aldosterone.[1] This effect is thought to be a consequence of the reduction in serum potassium, as hyperkalemia is a known stimulus for aldosterone release. Therefore, a key area of investigation in long-term studies is the potential for this compound to mitigate the deleterious cardiovascular and renal effects associated with elevated aldosterone.[9]
Troubleshooting Guides
Issue 1: Difficulty in establishing a stable chronic hyperkalemia model.
-
Problem: Acute hyperkalemia models often result in high mortality and animal distress, making them unsuitable for long-term studies.[1][2]
-
Solution: The use of the Spontaneously Hypertensive Rat (SHR) model with a combination of unilateral nephrectomy, a high potassium diet (e.g., 3% K+), and a potassium-sparing diuretic like amiloride in the drinking water has been shown to induce a stable chronic hyperkalemia (serum K+ between 8 and 9 mmol/L) for up to 12 weeks with minimal clinical stress.[1][2][3]
Issue 2: Inconsistent or variable serum potassium levels during the study.
-
Problem: Fluctuations in serum potassium can confound the interpretation of this compound's efficacy.
-
Troubleshooting Steps:
-
Ensure consistent drug administration: If mixing this compound in the chow, ensure homogenous mixing to provide a consistent daily dose. For oral gavage, ensure accurate dosing volumes and technique.[1]
-
Monitor food and water intake: Changes in food and water consumption can affect both this compound and potassium intake. Monitor and record these parameters regularly.
-
Standardize blood collection: Use consistent blood collection techniques and sample handling to avoid hemolysis, which can falsely elevate potassium levels.[3]
-
Issue 3: Unexpected side effects or adverse events.
-
Problem: While this compound is not systemically absorbed, long-term administration may lead to gastrointestinal effects or electrolyte disturbances.[4][7]
-
Troubleshooting and Monitoring:
-
Gastrointestinal Effects: Observe animals for signs of constipation or other changes in stool consistency.
-
Electrolyte Monitoring: In addition to potassium, periodically monitor other serum electrolytes, such as magnesium, as hypomagnesemia has been reported as a common adverse event in clinical trials.[11]
-
Necropsy and Histopathology: At the end of the long-term study, perform a thorough necropsy and histopathological examination of the gastrointestinal tract and other relevant organs to assess for any long-term safety signals.
-
Experimental Protocols
Protocol 1: Induction of Chronic Hyperkalemia in the Spontaneously Hypertensive Rat (SHR) Model
This protocol is adapted from studies demonstrating a stable model for long-term this compound evaluation.[1][3]
-
Animal Selection: Use male SHRs, 7-9 weeks old.
-
Surgical Procedure: Perform a unilateral nephrectomy (UniNx) and allow for a recovery period.
-
Acclimation Diet: Acclimate the UniNx SHRs on a standard rodent chow for 2-3 days, followed by a purified, low-divalent cation diet for 2 weeks.
-
Baseline Measurement: Collect a blood sample to confirm baseline serum potassium levels are within the normal range (3.5–5.5 mmol/L).
-
Induction Period: Switch the animals to a purified diet supplemented with 3% potassium (w/w) and provide drinking water containing amiloride (0.025–0.05 mM).
-
Confirmation of Hyperkalemia: After 5-13 days on the induction diet, collect blood to confirm the induction of hyperkalemia (mean serum K+ > 6.5 mmol/L). This time point serves as the baseline for initiating this compound treatment.
Protocol 2: Long-Term (12-Week) this compound Administration and Monitoring
-
Randomization: Following confirmation of hyperkalemia, randomize the SHR-HK animals into a control (untreated) group and a this compound-treated group.
-
This compound Administration: For the treated group, administer this compound at a dose of 4 g/kg/day mixed in the chow.[1] The control group receives the same chow without this compound.
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to measure serum potassium and aldosterone levels.
-
Monitor animal weight and food and water consumption throughout the 12-week period.
-
-
Endpoint Analysis: At the end of the 12-week treatment period, collect terminal blood samples for final electrolyte and hormone analysis. Perform a complete necropsy and collect tissues for histopathological evaluation, particularly focusing on the kidneys and cardiovascular system to assess for end-organ damage.
Quantitative Data Summary
The following tables summarize the quantitative data from a long-term study of this compound in the SHR model of chronic hyperkalemia.[1]
Table 1: Effect of 12-Week this compound Treatment on Serum Potassium in SHR-HK Rats
| Treatment Group | Baseline Serum K+ (mmol/L) | Week 12 Serum K+ (mmol/L) |
| Untreated | 7.9 | 8.1 |
| This compound (4 g/kg/day) | 8.0 | 5.8 |
| p < 0.001 vs. untreated |
Table 2: Effect of 12-Week this compound Treatment on Serum Aldosterone in SHR-HK Rats
| Treatment Group | Baseline Serum Aldosterone | Week 12 Serum Aldosterone |
| Untreated | Significantly elevated | Remained significantly elevated |
| This compound (4 g/kg/day) | Significantly elevated | Reduced to near pre-induction levels |
Visualizations
Caption: Experimental workflow for long-term this compound studies in a chronic hyperkalemia rat model.
Caption: this compound's mechanism of action and its effect on the RAAS pathway.
References
- 1. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacology of new treatments for hyperkalaemia: this compound and sodium zirconium cyclosilicate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with this compound decreases aldosterone in patients with chronic kidney disease and hyperkalemia on renin-angiotensin system inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term effects of this compound for hyperkalaemia treatment in patients with mild heart failure and diabetic nephropathy on angiotensin-converting enzymes/angiotensin receptor blockers: results from AMETHYST-DN - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of in vitro models for predicting in vivo Patiromer efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the limitations of in vitro models for predicting the in vivo efficacy of Patiromer.
Frequently Asked Questions (FAQs)
Q1: Why do my in vitro potassium binding results for this compound seem higher than what is reported in vivo?
A1: This is a common observation and can be attributed to several factors. In vitro assays are often conducted under idealized conditions with constant pH and high potassium concentrations, which may not fully replicate the dynamic environment of the human gastrointestinal (GI) tract.[1] The colon is the primary site of this compound's action, where it binds potassium.[1][2][3] While in vitro studies at a pH of 6.5 (mimicking the colon) show a high binding capacity of 8.5 to 8.8 mEq of potassium per gram of polymer, the in vivo efficacy is influenced by transit time, diet, and the presence of other ions.[1]
Q2: There's a significant drug-drug interaction (DDI) with my compound and this compound in our in vitro screen. Does this automatically mean we can't co-administer them?
A2: Not necessarily. In vitro DDI studies for this compound are designed to be a conservative screening mechanism.[4] These tests often use conditions that maximize the potential for an interaction, such as high concentrations of both this compound and the test drug.[4] For example, of 28 drugs tested in vitro, 14 showed significant binding (>30%).[5][6] However, when 12 of these were tested in vivo, only 3 showed clinically significant DDIs when co-administered.[7] A 3-hour separation in administration eliminated these interactions.[7] Therefore, in vitro binding results should be considered an initial flag for potential interactions, warranting further investigation through in vivo studies.
Q3: We are observing variability in our in vitro this compound binding assays. What are the potential sources of this variability?
A3: Variability in in vitro binding assays can arise from several sources. It is crucial to ensure consistency in the preparation of simulated gastric and intestinal fluids, including pH and the presence or absence of enzymes like pepsin and pancreatin (B1164899).[4][7][8] The particle size and hydration state of the this compound polymer can also influence binding kinetics. Additionally, the specific analytical method used to measure the free drug concentration can contribute to variability.
Q4: How should we design our in vitro experiments to better predict in vivo outcomes for this compound?
A4: To improve the predictive power of your in vitro models, consider a multi-faceted approach. Instead of a single static condition, use a dynamic model that simulates the transit through different pH environments of the GI tract (e.g., from acidic gastric fluid to more neutral intestinal fluid).[4][7] Incorporating physiological concentrations of competing ions (e.g., calcium, magnesium) can also provide a more realistic assessment of potassium binding.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Potassium Binding Capacity in Vitro | Incorrect pH of the buffer solution. This compound's binding is pH-dependent. | Verify the pH of your simulated colonic fluid is approximately 6.5.[1] |
| Incomplete hydration of the this compound polymer. | Ensure adequate mixing and incubation time for the polymer to fully hydrate (B1144303) before adding the potassium solution. | |
| Presence of high concentrations of competing cations. | Analyze the composition of your buffer for other cations that might compete with potassium for binding sites. | |
| High In Vitro Drug Binding Not Replicated In Vivo | The in vitro model does not accurately reflect the dynamic GI environment. | Consider the limitations of static in vitro models. The complex interplay of factors like GI motility and the presence of food in vivo can reduce the actual interaction.[5] |
| The concentration of the test drug or this compound in the in vitro assay is not physiologically relevant. | Use concentrations that reflect the expected levels in the GI tract after administration.[8] | |
| Inconsistent Results Across Experiments | Variability in the preparation of simulated GI fluids. | Standardize the protocol for preparing simulated gastric and intestinal fluids, including the source and age of reagents.[9] |
| Differences in analytical methods for quantifying unbound drug. | Validate your analytical method (e.g., HPLC, LC-MS/MS) for consistency and accuracy.[5] |
Data Presentation
Table 1: In Vitro vs. In Vivo Drug-Drug Interactions with this compound
| Drug | In Vitro Binding (>30%)[5] | In Vivo Interaction (Coadministration)[10] | In Vivo Interaction (3-hour Separation)[10] |
| Amlodipine | Yes | No significant interaction | Not applicable |
| Cinacalcet | Yes | No significant interaction | Not applicable |
| Ciprofloxacin | Yes | Significant interaction | No significant interaction |
| Clopidogrel | Yes | No significant interaction | Not applicable |
| Furosemide | Yes | No significant interaction | Not applicable |
| Levothyroxine | Yes | Significant interaction | No significant interaction |
| Lithium | Yes | No significant interaction | Not applicable |
| Metformin | Yes | Significant interaction | No significant interaction |
| Metoprolol | Yes | No significant interaction | Not applicable |
| Trimethoprim | Yes | No significant interaction | Not applicable |
| Verapamil | Yes | No significant interaction | Not applicable |
| Warfarin | Yes | No significant interaction | Not applicable |
Table 2: this compound Potassium Binding Capacity
| Condition | pH | Potassium Binding Capacity (mEq/g) |
| In Vitro (Simulated Colon) | 6.5 | 8.5 - 8.8[1] |
| In Vitro (Highly Basic) | 12 | 8.4 - 10[1] |
Experimental Protocols
1. In Vitro Potassium Binding Assay
This protocol is adapted from methodologies described in the literature.[1]
-
Materials:
-
This compound (protonated form)
-
Potassium buffer (200 mmol/L 2-[morpholino]ethanesulfonic acid, 150 mmol/L potassium), pH 6.5
-
Ion chromatograph
-
-
Procedure:
-
Prepare a 4 mg/mL suspension of protonated this compound in the potassium buffer.
-
Incubate the suspension for 24 hours at room temperature with gentle agitation.
-
Centrifuge the suspension to pellet the polymer.
-
Measure the potassium concentration in the supernatant using ion chromatography.
-
Calculate the potassium binding capacity by determining the depletion of potassium from the buffer.
-
2. In Vitro Drug-Drug Interaction Screening
This protocol is a generalized representation based on published methods.[7][8]
-
Materials:
-
This compound
-
Test drug
-
Simulated Gastric Fluid (SGF) without pepsin (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Simulated Intestinal Fluid (SIF) without pancreatin (pH 6.8)
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS)
-
-
Procedure:
-
Prepare solutions of the test drug in each of the three buffers.
-
Add this compound to the test drug solutions at a concentration representing a maximal clinical dose (e.g., 25.2 g/L).
-
Incubate the mixtures for 3 hours at 37°C with end-over-end rotation.
-
Allow the this compound to settle and filter the supernatant.
-
Analyze the concentration of the free test drug in the filtrate using a validated analytical method.
-
Compare the free drug concentration in the presence and absence of this compound to determine the percentage of drug bound.
-
Visualizations
References
- 1. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Potential for Drug Interactions With this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Use of QSPR Modeling to Characterize In Vitro Binding of Drugs to a Gut-Restricted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pickeringtestsolutions.com [pickeringtestsolutions.com]
- 10. researchgate.net [researchgate.net]
Adjusting for the effect of sorbitol in Patiromer control experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Patiromer (Veltassa®). The focus is on designing appropriate control experiments to account for the effects of its sorbitol component.
Frequently Asked Questions (FAQs)
Q1: What is the role of sorbitol in the this compound (Veltassa®) formulation?
A1: this compound is formulated as this compound sorbitex calcium, a complex where sorbitol is part of the counterion. Its primary function is to ensure the stability of the polymer. The amount of sorbitol is approximately 4 grams per 8.4-gram dose of this compound.[1][2] It is important to note that this is a significantly lower amount than the sorbitol dose used to induce osmotic diarrhea with other potassium binders like sodium polystyrene sulfonate (SPS).[3]
Q2: Can the sorbitol in this compound affect my experimental results?
A2: While the sorbitol in this compound is not intended to have a laxative effect, it is a non-absorbable sugar alcohol that can have osmotic effects in the gastrointestinal (GI) tract.[1][4] At a dose of 4 grams, it is below the threshold that typically causes significant diarrhea in most individuals (which is generally considered to be 20 grams or more per day).[5] However, it could potentially influence gut motility, transit time, and stool water content to a minor degree. These effects may be more pronounced in sensitive animal models or in specific experimental conditions. Therefore, it is crucial to account for these potential effects in your control groups.
Q3: What are the key in vitro and in vivo effects of this compound that I should be measuring?
A3: In vitro, the primary endpoint is typically the potassium-binding capacity of the polymer.[6] In vivo, the key efficacy endpoints are a reduction in serum potassium and an increase in fecal potassium excretion. Other parameters to consider monitoring in animal studies include serum magnesium (as this compound can also bind magnesium), stool consistency, and overall GI health.
Troubleshooting Guide
Issue 1: I am observing unexpected gastrointestinal effects (e.g., loose stools) in my this compound-treated animal group.
-
Possible Cause: While the sorbitol dose is low, it might still be causing a mild osmotic effect in your specific animal model or strain, which could be more sensitive.
-
Troubleshooting Steps:
-
Implement a Sorbitol-Only Control: Administer a control group with sorbitol at the same concentration present in your this compound dose (approximately a 1:2 ratio of sorbitol to this compound by weight). This will help you isolate the effects of sorbitol on the gut.
-
Monitor Stool Water Content: Quantify the water content of fecal pellets from all experimental groups to determine if there is a statistically significant increase in the this compound and sorbitol-only groups compared to the vehicle control.
-
Assess Gut Transit Time: Use a non-absorbable marker (e.g., carmine (B74029) red) to measure the time to first appearance in the feces. This will indicate if sorbitol is accelerating gut transit.
-
Issue 2: My in vitro potassium binding results are inconsistent.
-
Possible Cause: The pH and ionic composition of your binding buffer are critical for accurate results. This compound's binding capacity is pH-dependent, with optimal binding occurring at the pH of the colon.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your in vitro binding assay is conducted at a pH that mimics the colonic environment (typically pH 6.5-7.5).
-
Control for Ionic Strength: The presence of other cations can compete with potassium for binding to this compound. Use a buffer with a defined ionic composition that is consistent across all experiments.
-
Ensure Adequate Equilibration Time: Allow sufficient time for the polymer to equilibrate with the potassium-containing solution. Refer to established protocols for recommended incubation times.
-
Experimental Protocols and Data
In Vitro Potassium Binding Capacity Assay
This protocol provides a method to determine the potassium binding capacity of this compound in a simulated colonic environment.
Methodology:
-
Prepare a Simulated Colonic Fluid Buffer: A buffer with a pH of 7.0 and containing a known concentration of potassium (e.g., 40 mM KCl) and other relevant ions (e.g., Na+, Ca2+, Mg2+) should be prepared.
-
Incubate this compound: Accurately weigh a sample of this compound powder and suspend it in the simulated colonic fluid buffer.
-
Equilibrate: Gently agitate the suspension at 37°C for a defined period (e.g., 24 hours) to allow for complete potassium binding.
-
Separate Polymer: Centrifuge the suspension to pellet the this compound and bound potassium.
-
Measure Free Potassium: Measure the concentration of potassium remaining in the supernatant using an ion-selective electrode or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculate Binding Capacity: The amount of bound potassium is the difference between the initial and final potassium concentrations in the buffer. The binding capacity is expressed as milliequivalents (mEq) of potassium per gram of this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Potassium Binding Capacity | 8.5 - 8.8 mEq/g | [6] |
| Optimal pH for Binding | 6.5 - 7.5 |
In Vivo Hyperkalemia Animal Model and Control Group Design
This protocol outlines a general approach for in vivo studies and the critical control groups needed to isolate the effects of sorbitol.
Methodology:
-
Animal Model: A common model for hyperkalemia is the 5/6 nephrectomized rat on a high-potassium diet.
-
Experimental Groups:
-
Group 1: Healthy Control: Healthy animals receiving a standard diet and the vehicle control.
-
Group 2: Hyperkalemic Control (Vehicle): Hyperkalemic animals receiving the vehicle control. The vehicle should be a suspension agent like 0.5% carboxymethylcellulose.
-
Group 3: this compound Treatment: Hyperkalemic animals receiving this compound suspended in the vehicle.
-
Group 4: Sorbitol Control: Hyperkalemic animals receiving sorbitol at a dose equivalent to that in the this compound formulation, suspended in the vehicle.
-
-
Administration: Administer the treatments orally (e.g., via gavage) daily for the duration of the study.
-
Monitoring: Monitor serum potassium levels, fecal potassium excretion, serum magnesium, and stool consistency regularly.
Quantitative Data:
| Parameter | This compound (8.4 g dose) | Sorbitol Content | Reference |
| Approximate Sorbitol per dose | 4 g | ~48% by weight | [1] |
| Typical Adult Starting Dose | 8.4 g once daily | [2] | |
| Common GI side effects of Sorbitol (at higher doses) | Diarrhea, abdominal cramping, bloating |
Visualizations
Caption: A simplified workflow for in vitro and in vivo this compound experiments.
Caption: Logical relationship of this compound formulation components and their effects.
References
- 1. Sorbitol Oral Solution: Benefits, Side Effects & Formulation [elchemy.com]
- 2. US20190352442A1 - Process for Preparation of this compound - Google Patents [patents.google.com]
- 3. Sorbitol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of Patiromer and Sodium Polystyrene Sulfonate
For Immediate Release
In the landscape of therapeutic options for hyperkalemia, Patiromer and sodium polystyrene sulfonate (SPS) are two prominent potassium-binding agents. While both aim to reduce serum potassium levels by binding potassium in the gastrointestinal tract, their in vitro characteristics reveal significant differences in binding capacity, selectivity, and behavior under simulated physiological conditions. This guide provides a detailed comparative analysis of their in vitro performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Performance Metrics
A summary of the key in vitro performance indicators for this compound and sodium polystyrene sulfonate is presented below, highlighting their fundamental differences in potassium binding efficacy.
| Parameter | This compound | Sodium Polystyrene Sulfonate (SPS) | Citation |
| Potassium Binding Capacity (in vitro) | 8.5 - 8.8 mEq/g | ~3.1 mEq/g | [1] |
| Selectivity | More selective for potassium. | Non-selective; also binds calcium and magnesium. | [2] |
| Optimal pH for Binding | Effective at pH similar to the colon. | Functional across a range of physiological pH. | [1] |
| Primary Exchange Ion | Calcium | Sodium | [2] |
Delving into the Experimental Details
The in vitro evaluation of these potassium binders involves a series of assays designed to mimic the conditions of the gastrointestinal tract and to quantify their binding characteristics.
Experimental Protocol: In Vitro Potassium Binding Capacity
Objective: To determine the maximum amount of potassium that can be bound by a gram of the polymer under controlled conditions.
Methodology:
-
Preparation of Polymer: The proton (acid) form of both this compound and SPS is used. This is achieved by treating the polymers with a strong acid (e.g., 4 N HCl), followed by washing with deionized water to remove excess acid, and then drying.
-
Incubation: A known mass of the dried polymer (e.g., 4 mg/mL) is incubated in a buffered solution containing a high concentration of potassium (e.g., 150 mmol/L potassium in a 200 mmol/L 2-[morpholino]ethanesulfonic acid (MES) buffer). The pH of the solution is adjusted to mimic a specific part of the GI tract, for instance, pH 6.5 for the colon.
-
Equilibration: The mixture is incubated for a set period (e.g., 24 hours) at a constant temperature (e.g., room temperature) with continuous agitation to ensure equilibrium is reached.
-
Separation: The polymer is separated from the supernatant by centrifugation.
-
Analysis: The concentration of unbound potassium remaining in the supernatant is measured using analytical techniques such as ion chromatography or flame photometry.
-
Calculation: The potassium binding capacity is calculated as the difference between the initial and final potassium concentrations in the solution, normalized to the mass of the polymer used.
Experimental Protocol: In Vitro Selectivity Assay
Objective: To assess the preferential binding of the polymer to potassium in the presence of other competing cations typically found in the gastrointestinal tract (e.g., sodium, calcium, magnesium).
Methodology:
-
Preparation of Multi-ion Solution: A solution is prepared containing potassium and physiological concentrations of competing cations (e.g., Na+, Ca2+, Mg2+) in a buffer simulating intestinal fluid.
-
Incubation: A known mass of the polymer is added to the multi-ion solution and incubated under conditions similar to the binding capacity assay (e.g., controlled pH, temperature, and time).
-
Separation and Analysis: Following incubation, the polymer is separated, and the concentrations of all cations (K+, Na+, Ca2+, Mg2+) in the supernatant are measured.
-
Calculation of Selectivity: The amount of each cation bound to the polymer is calculated. The selectivity for potassium over another cation (e.g., sodium) is determined by comparing the molar amounts of each ion bound to the polymer.
Visualizing the Comparison
To better illustrate the processes and findings, the following diagrams are provided.
References
Head-to-Head Showdown: Patiromer vs. Sodium Zirconium Cyclosilicate in Preclinical Hyperkalemia Models
A deep dive into the comparative efficacy and physiological effects of two leading potassium binders, Patiromer and Sodium Zirconium Cyclosilicate, is illuminated through preclinical data from various animal models. This guide synthesizes findings from head-to-head and independent studies in rodent models of chronic kidney disease and hyperkalemia, offering a comprehensive overview for researchers and drug development professionals.
This comparison guide consolidates key experimental data, protocols, and mechanistic insights to provide an objective evaluation of these two prominent therapies for hyperkalemia. The data presented herein is derived from studies in established animal models, providing a foundational understanding of their performance prior to human clinical trials.
Comparative Efficacy and Safety in a Chronic Kidney Disease Rat Model
A direct head-to-head comparison of this compound and Sodium Zirconium Cyclosilicate (SZC) was conducted in a rat model of chronic kidney disease (CKD) induced by 5/6 nephrectomy. This model mimics the progressive renal decline and associated complications, including hyperkalemia and hypertension, often observed in human CKD patients.
In this eight-week study, Sprague Dawley rats with induced CKD were administered either this compound (4 g/kg/day), SZC (4 g/kg/day), or a vehicle control. The key findings from this comparative study are summarized in the table below.[1]
| Parameter | Vehicle | This compound (4 g/kg/day) | Sodium Zirconium Cyclosilicate (4 g/kg/day) |
| Systolic Blood Pressure (mmHg) | 158 (± 5.2) | 141 (± 2.9) | 162 (± 6.1) |
| Diastolic Blood Pressure (mmHg) | N/A | Lower than vehicle and SZC | N/A |
| Serum Potassium (mEq/L) | No significant change | No significant change | Decreased (p < 0.02 vs. vehicle) |
| Urine Potassium Excretion | Baseline | Decreased (p < 0.01 vs. vehicle) | Decreased (p < 0.01 vs. vehicle) |
| Urine Sodium Excretion | Baseline | No significant change | Increased (p < 0.01 vs. vehicle) |
| Urine Calcium Excretion | Baseline | Increased (p < 0.01 vs. vehicle) | No significant change |
| Urine Phosphorus Excretion | Baseline | Decreased (p < 0.01 vs. vehicle) | Increased (p < 0.01 vs. vehicle) |
| Proteinuria | Baseline | Decreased (p < 0.017 vs. vehicle & SZC) | No significant change |
Data presented as mean (± standard deviation) at 8 weeks. N/A indicates data not provided in the source.[1]
Interestingly, while SZC was effective in lowering serum potassium in this CKD model, this compound did not demonstrate a significant reduction at the tested dose.[1] However, this compound treatment resulted in a significant lowering of both systolic and diastolic blood pressure compared to both the vehicle and SZC groups.[1] This was accompanied by a reduction in proteinuria, suggesting a potential renal-protective effect beyond potassium binding in this specific model.[1] The differential effects on urinary electrolyte excretion reflect the distinct mechanisms of action of the two binders.
Performance in Other Preclinical Hyperkalemia Models
Beyond the head-to-head CKD model, the efficacy of each binder has been assessed in other specific animal models of hyperkalemia.
This compound in a Chronic Hyperkalemia Rat Model
In a model of chronic hyperkalemia induced in spontaneously hypertensive rats through a combination of unilateral nephrectomy, a high-potassium diet, and amiloride (B1667095) treatment, this compound effectively reduced serum potassium levels.[2][3] This study demonstrated that this compound treatment could abrogate the induced hyperkalemia, with serum potassium levels returning to near pre-induction levels.[2] This was also associated with a reduction in serum aldosterone (B195564).[2]
| Animal Model | Intervention | Key Findings |
| Spontaneously Hypertensive Rats with induced chronic hyperkalemia | This compound | Significantly reduced serum potassium and aldosterone to near baseline levels.[2][3] |
Sodium Zirconium Cyclosilicate in a Crush Syndrome Rat Model
The efficacy of SZC in an acute hyperkalemia setting was investigated in a rat model of crush syndrome, a condition that leads to the release of intracellular potassium from damaged muscle tissue. In this model, SZC treatment significantly reduced blood potassium levels and improved survival rates compared to a placebo group.[4][5] This highlights the potential of SZC for the management of acute, life-threatening hyperkalemia.
| Animal Model | Intervention | Key Findings |
| Rat model of crush syndrome-induced hyperkalemia | Sodium Zirconium Cyclosilicate | Significantly reduced blood potassium levels and improved survival rates.[4][5] |
Experimental Protocols
5/6 Nephrectomy Chronic Kidney Disease Rat Model
The head-to-head comparison utilized a well-established surgical model of CKD.
Chronic Hyperkalemia Rat Model
This model induced a stable state of elevated potassium to test the efficacy of this compound over a sustained period.
Mechanism of Action
The distinct effects of this compound and Sodium Zirconium Cyclosilicate on electrolyte balance stem from their different chemical compositions and mechanisms of ion exchange within the gastrointestinal tract.
This compound: Calcium-Potassium Exchange
This compound is a non-absorbed, spherical polymer that contains a calcium-sorbitol counterion.[6][7][8] It works primarily in the colon to bind potassium in exchange for calcium.[9] This process increases the excretion of potassium in the feces, thereby lowering serum potassium levels.[7]
Sodium Zirconium Cyclosilicate: Sodium/Hydrogen-Potassium Exchange
Sodium Zirconium Cyclosilicate is a non-absorbed, inorganic crystal with a high selectivity for potassium ions.[2][4][10][11][12] It exchanges sodium and hydrogen ions for potassium throughout the gastrointestinal tract.[4] This binding of potassium leads to its removal from the body through feces and a subsequent reduction in serum potassium concentrations.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium zirconium cyclosilicate - Wikipedia [en.wikipedia.org]
- 3. Figure 1 from Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia | Semantic Scholar [semanticscholar.org]
- 4. droracle.ai [droracle.ai]
- 5. Advancing crush syndrome management: the potent role of Sodium zirconium cyclosilicate in early hyperkalemia intervention and survival enhancement in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound sorbitex calcium? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mechanism of action | LOKELMA (sodium zirconium cyclosilicate) | AstraZeneca UK [myastrazeneca.co.uk]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Validating the Non-Absorbable Nature of Patiromer: A Comparative Analysis Using Radiolabeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-absorbable nature of Patiromer with other key potassium-binding agents, Sodium Zirconium Cyclosilicate (SZC) and Calcium Polystyrene Sulfonate (CPS). The non-systemic action of these agents is a critical safety and efficacy feature, minimizing the potential for systemic toxicity and off-target effects. This document compiles and presents supporting experimental data, primarily from radiolabeling studies, to validate these claims.
Executive Summary
This compound, a potassium-binding polymer, has been extensively studied to confirm its non-absorbable nature. Radiolabeling studies in animal models have demonstrated that this compound is not systemically absorbed and is quantitatively excreted in the feces. Similarly, Sodium Zirconium Cyclosilicate and Calcium Polystyrene Sulfonate are also considered non-absorbable, acting locally within the gastrointestinal tract. While detailed public radiolabeling absorption, distribution, metabolism, and excretion (ADME) data for SZC and CPS is less extensive than for this compound, regulatory agency reviews and scientific literature confirm their lack of systemic absorption.
Comparative Data on Non-Absorbable Properties
The following tables summarize the available quantitative data from studies investigating the non-absorbable characteristics of this compound, SZC, and CPS.
Table 1: Summary of Radiolabeling Excretion Studies for this compound
| Species | Dose of 14C-Patiromer | Mean Total Radioactivity Recovery | Mean Fecal Excretion (% of dose) | Mean Urinary Excretion (% of dose) | Reference |
| Rat | 313 mg/kg (107 µCi/kg) | 84.3% | 84.1% | 0.15% | [1] |
| Dog | 350 mg/kg (105 µCi/kg) | >99% | >99% | <0.003% | [1] |
Table 2: Evidence for Non-Absorption of Sodium Zirconium Cyclosilicate (SZC)
| Evidence Type | Key Findings | Reference |
| FDA/EMA Regulatory Reviews | Stated as a non-absorbed, non-polymer inorganic powder. Not subject to enzymatic metabolism. | [2][3][4] |
| In Vivo Animal Study (Rats) | An in vivo mass balance study in rats showed that sodium zirconium cyclosilicate was recovered in the feces with no evidence of systemic absorption. | [5] |
| Human Studies | Zirconium levels have not been observed to differ between treated and untreated patients. |
Table 3: Evidence for Non-Absorption of Calcium Polystyrene Sulfonate (CPS)
| Evidence Type | Key Findings | Reference |
| EMA Public Assessment Report | The polystyrene content of the resin is not absorbed in significant amounts and thus only distributes within the intestine. Cation exchange resins are excreted in faeces. | [6] |
| Product Monograph | Not absorbed from the gastrointestinal tract. | [7] |
| Mechanism of Action | As a cation-exchange resin, it acts locally in the gastrointestinal tract and is then eliminated in the feces. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key radiolabeling studies cited for this compound.
This compound Radiolabeling Study in Rats
-
Objective: To determine the absorption, distribution, and excretion of 14C-Patiromer following a single oral dose in rats.
-
Methodology:
-
A single oral dose of 313 mg/kg 14C-Patiromer (107 µCi/kg) was administered to rats.
-
Urine and feces were collected at various intervals up to 168 hours post-dose.
-
At the end of the collection period, cage wash, cage wipe, and carcasses were collected for radioanalysis.
-
Radioactivity in all samples was measured using liquid scintillation counting.
-
Quantitative whole-body autoradiography was also performed to assess tissue distribution.
-
-
Results: The mean total recovery of radioactivity was 84.3%, with 84.1% of the administered dose excreted in the feces and only 0.15% in the urine[1]. Autoradiography showed that radioactivity was confined to the gastrointestinal tract, with no detectable levels in other tissues or organs.
This compound Radiolabeling Study in Dogs
-
Objective: To assess the absorption and excretion of 14C-Patiromer in dogs after a single oral dose.
-
Methodology:
-
A single oral dose of 350 mg/kg 14C-Patiromer (105 µCi/kg) was administered to male and female beagle dogs.
-
Blood, urine, and feces were collected at predetermined time points.
-
Radioactivity in the collected samples was quantified.
-
-
Results: Over 99% of the administered radioactivity was recovered in the feces, with less than 0.003% found in the urine, confirming the lack of systemic absorption.
Visualizing the Experimental Workflow
The following diagrams illustrate the workflow of the radiolabeling studies used to validate the non-absorbable nature of these potassium binders.
Caption: Workflow of this compound ADME studies.
Caption: Validation of non-absorption for SZC and CPS.
Conclusion
The non-absorbable nature of this compound is strongly validated by robust radiolabeling studies in multiple animal species, demonstrating near-complete fecal excretion and negligible systemic exposure. While specific, publicly available radiolabeling ADME studies for Sodium Zirconium Cyclosilicate and Calcium Polystyrene Sulfonate are less detailed, a convergence of evidence from regulatory agencies, in vivo animal studies, and their well-understood mechanisms of action confirms their classification as non-absorbable drugs. This shared characteristic is a cornerstone of their safety profile, ensuring that their potassium-lowering effects are confined to the gastrointestinal tract.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Lokelma | European Medicines Agency (EMA) [ema.europa.eu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. pdf.hres.ca [pdf.hres.ca]
Comparative efficacy of different Patiromer formulations in preclinical studies
A deep dive into the preclinical data comparing the potassium-binding efficacy of Patiromer with Sodium Polystyrene Sulfonate (SPS), offering researchers and drug development professionals a comprehensive look at the in vitro and in vivo evidence that underpins their mechanisms and therapeutic potential.
At a Glance: Comparative Potassium Binding and In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies, providing a clear comparison of this compound and SPS in terms of their potassium-binding capacity and their ability to lower serum potassium in an animal model of hyperkalemia.
Table 1: In Vitro Potassium-Binding Capacity
| Agent | Binding Capacity (mEq of K+ per gram) | pH Condition |
| This compound | 8.5 - 8.8 | Simulating colonic pH |
| Sodium Polystyrene Sulfonate (SPS) | Lower than this compound (specific values not detailed in the provided search results) | Simulating colonic pH |
Table 2: In Vivo Efficacy in a Hyperkalemic Rat Model
| Treatment Group | Dosage | Mean Serum K+ at Day 11 (mmol/L) |
| Untreated Hyperkalemic SHRs | - | 6.8 |
| This compound | 0.5 g/kg/day | No significant difference from untreated |
| This compound | 1.5 g/kg/day | 5.8 |
| This compound | 4.5 g/kg/day | 5.4 |
| Control (Uninduced SHR + UniNx) | - | 4.9 |
| Control (WKY rats) | - | 4.6 |
Unpacking the Mechanisms: How They Work
This compound is a non-absorbed, sodium-free, potassium-binding polymer that utilizes calcium as the counter-exchange ion. It is designed to primarily act in the colon, where it exchanges calcium for potassium, which is then excreted in the feces. This targeted action in the colon is significant as this is where the highest concentration of potassium is available for removal.[1][2]
Under the Microscope: Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the comparative efficacy data. Below are the detailed methodologies for the key preclinical studies.
In Vitro Potassium-Binding Capacity Assay
The comparative in vitro binding capacities of different polymers were assessed to determine their potential efficacy in binding potassium.[1]
Objective: To measure and compare the potassium-binding capacity of this compound and other polymers, including SPS, under conditions simulating the pH of the colon.
Methodology:
-
The proton (acid) form of each polymer was used for the assay.
-
A 4 mg/mL solution of each polymer was prepared.
-
The polymer solutions were incubated in a medium with a pH similar to that found in the colon.
-
The amount of potassium bound by each polymer was quantified to determine the binding capacity, expressed as milliequivalents (mEq) of potassium per gram of polymer.
In Vivo Hyperkalemic Spontaneously Hypertensive Rat (SHR) Model
This study established and utilized a novel chronic hyperkalemia model in spontaneously hypertensive rats (SHRs) to evaluate the pharmacodynamic effects of this compound.[3]
Objective: To assess the in vivo efficacy of this compound in a chronic hyperkalemia animal model that is clinically relevant.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHRs) were used as they represent a more relevant disease model.
-
Induction of Hyperkalemia:
-
Surgical intervention: Unilateral nephrectomy (UniNx) was performed.
-
Dietary intervention: The rats were fed a diet supplemented with 3% potassium (K+).
-
Pharmacological intervention: Amiloride, a potassium-sparing diuretic, was administered.
-
This combination of interventions stably induced chronic hyperkalemia (serum K+ elevations between 8 and 9 mmol/L) for up to 12 weeks with minimal clinical distress.
-
-
Treatment Groups: Hyperkalemic SHRs were randomized into different treatment groups:
-
Untreated control group.
-
This compound-treated groups at doses of 0.5, 1.5, and 4.5 g/kg/day.
-
-
Drug Administration: this compound was mixed in the chow and administered for 11 days.
-
Outcome Measures: Blood samples were collected to measure serum K+ and aldosterone (B195564) levels. Serum K+ was measured using an ACE Axcel Chemistry Analyzer.
References
- 1. Comparison of this compound to Sodium Polystyrene Sulfonate in Acute Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Patiromer and Other Potassium Binders
For Immediate Release
This guide provides a detailed comparison of the in vitro binding selectivity of Patiromer versus other commercially available potassium binders, namely Sodium Polystyrene Sulfonate (SPS) and Sodium Zirconium Cyclosilicate (SZC). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of potassium-binding agents.
Executive Summary
In vitro studies demonstrate that newer potassium binders, this compound and Sodium Zirconium Cyclosilicate (SZC), exhibit significantly higher and more selective binding for potassium ions compared to the older agent, Sodium Polystyrene Sulfonate (SPS). This compound shows a high binding capacity for potassium, while SZC is characterized by its exceptional selectivity for potassium over other divalent cations like calcium and magnesium. SPS, in contrast, is a non-selective binder with a lower effective potassium binding capacity, particularly under physiological conditions.
Comparative In Vitro Binding Capacity
The following table summarizes the in vitro binding capacity of this compound, Sodium Zirconium Cyclosilicate (SZC), and Sodium Polystyrene Sulfonate (SPS) for potassium (K⁺) and their selectivity against other relevant cations. The data is compiled from publicly available in vitro studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited.
| Binder | In Vitro K⁺ Binding Capacity (mEq/g) | Selectivity Profile |
| This compound | 8.5 - 8.8 (at colonic pH)[1] | Binds potassium in exchange for calcium. Also demonstrates binding of magnesium.[1] |
| Sodium Zirconium Cyclosilicate (SZC) | Reported to have nine times the potassium-binding capacity of SPS in vitro.[2] | Highly selective for potassium. >25-fold more selective for potassium over calcium and magnesium. Also binds ammonium.[2][3] |
| Sodium Polystyrene Sulfonate (SPS) | ~3.1 (in vitro)[1][2] | Non-selective; also binds calcium and magnesium.[1][2] Its selectivity for potassium is only 0.2-0.3 times its selectivity for calcium or magnesium.[3] |
Note: The in vivo binding capacity of SPS is estimated to be significantly lower, at approximately 1 mEq of potassium per gram of resin, due to competition from other cations in the gastrointestinal tract.[1][2]
Experimental Protocols
The following section outlines a general experimental workflow for determining the in vitro binding capacity and selectivity of potassium binders. This protocol is a composite based on methodologies described in the scientific literature.
Objective:
To determine the in vitro binding capacity of potassium binders for potassium and other cations (e.g., sodium, calcium, magnesium, ammonium) in a simulated intestinal fluid environment.
Materials:
-
Potassium binders: this compound, Sodium Zirconium Cyclosilicate (SZC), Sodium Polystyrene Sulfonate (SPS).
-
Simulated Intestinal Fluid (SIF) buffer: A buffered solution mimicking the pH and ionic composition of the human small intestine. The composition can vary but typically includes sodium chloride, potassium phosphate, and other salts, adjusted to a relevant pH (e.g., pH 6.5).
-
Stock solutions of cations: Standardized solutions of KCl, NaCl, CaCl₂, MgCl₂, and NH₄Cl.
-
Analytical instrumentation: Ion chromatograph or flame photometer for cation concentration measurement.
-
Incubator/shaker.
-
Centrifuge and filtration apparatus.
Procedure:
-
Preparation of Binder Suspensions: Accurately weigh a specified amount of each potassium binder and suspend it in a known volume of SIF buffer.
-
Preparation of Cation Solutions: Prepare SIF buffer solutions containing known initial concentrations of the cations to be tested (K⁺, Na⁺, Ca²⁺, Mg²⁺, NH₄⁺), both individually and in combination to assess competitive binding.
-
Binding Assay:
-
Add a precise volume of the binder suspension to each cation solution.
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) with constant agitation for a predetermined period (e.g., 2, 4, 24 hours) to reach equilibrium.
-
-
Sample Processing:
-
Following incubation, centrifuge the samples to pellet the binder.
-
Filter the supernatant to remove any remaining particulate matter.
-
-
Cation Analysis:
-
Measure the concentration of each cation in the supernatant using a validated analytical method (e.g., ion chromatography or flame photometry).
-
-
Calculation of Binding Capacity:
-
The amount of each cation bound to the polymer is calculated by subtracting the final concentration in the supernatant from the initial concentration.
-
Binding capacity is expressed as milliequivalents (mEq) of cation bound per gram of the binder.
-
Signaling Pathways and Logical Relationships
The fundamental mechanism of action for all three potassium binders is cation exchange within the gastrointestinal tract. However, the specificity of this exchange and the counter-ions involved differ, which is a key determinant of their selectivity profiles.
Conclusion
The in vitro data strongly suggest that this compound and SZC offer significant advantages in terms of potassium binding capacity and selectivity over SPS. This compound provides high potassium binding capacity, while SZC demonstrates exceptional selectivity for potassium. These in vitro characteristics may have implications for their clinical efficacy and safety profiles, particularly concerning off-target electrolyte disturbances. The provided experimental framework can be utilized for further head-to-head comparative studies to elucidate the nuanced differences in the binding profiles of these important therapeutic agents.
References
- 1. Potassium-Binding Agents for the Clinical Management of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of this compound, sodium zirconium cyclosilicate, and sodium polystyrene sulfonate for the treatment of hyperkalemia: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Onset of Action for Patiromer and Sodium Zirconium Cyclosilicate in the Management of Hyperkalemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the onset of action for two prominent potassium-binding agents used in the management of hyperkalemia: Patiromer (Veltassa) and Sodium Zirconium Cyclosilicate (SZC) (Lokelma). The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Executive Summary
Hyperkalemia, characterized by elevated serum potassium levels, is a potentially life-threatening condition requiring prompt and effective management. This compound and Sodium Zirconium Cyclosilicate are non-absorbed, cation-exchange polymers that lower serum potassium by binding it in the gastrointestinal tract. A critical differentiator between these two agents is their speed of action. Clinical evidence demonstrates that SZC has a more rapid onset of action compared to this compound, a crucial factor in the acute management of hyperkalemia.
Comparative Onset of Action: Quantitative Data
The following table summarizes the key findings from clinical studies regarding the time to onset of potassium-lowering effects for this compound and SZC.
| Parameter | This compound | Sodium Zirconium Cyclosilicate (SZC) |
| Time to Initial Potassium Reduction | Approximately 7 hours[1][2][3][4] | As early as 1 hour[1][5][6][7][8] |
| Time to Clinically Significant Reduction | Significant reduction observed at 7 hours, with levels continuing to decrease over 48 hours[9][10][11] | Significant reductions within 1-2 hours[12] |
| Median Time to Normokalemia | Not consistently reported as a primary endpoint for initial onset | 2.2 hours[8][12] |
| Percentage of Patients Achieving Normokalemia | Data not emphasized for the initial hours of treatment | 84% of patients within 24 hours and 98% within 48 hours[12][13][14][15] |
| Mean Potassium Reduction at 1 Hour | Not significant | -0.17 mEq/L to -0.2 mEq/L[1][16][17] |
| Mean Potassium Reduction at ~2-4 Hours | -0.21 mEq/L at 7 hours[1][10] | -0.72 mEq/L at 2 hours (with insulin (B600854) and glucose)[18] |
| Mean Potassium Reduction at 48 Hours | -0.75 mEq/L[10][19] | -0.67 mEq/L to -1.1 mEq/L[5][16] |
Mechanism of Action
The differing onsets of action can be attributed to the distinct mechanisms by which this compound and SZC bind potassium in the gastrointestinal tract.
This compound: Calcium-Potassium Exchange
This compound is a non-absorbed polymer that works by exchanging calcium for potassium ions.[20][21] This exchange primarily occurs in the colon, where the concentration of potassium is highest.[13][22] The polymer's structure facilitates the binding of free potassium ions, which are then excreted in the feces.[9][20]
Caption: this compound's mechanism of potassium exchange in the colon.
Sodium Zirconium Cyclosilicate (SZC): Selective Potassium Trapping
SZC is an inorganic, non-absorbed zirconium silicate (B1173343) with a crystalline lattice structure that selectively captures potassium ions.[6][23] This ion exchange for hydrogen and sodium occurs throughout the gastrointestinal tract.[7][24][25] The microporous structure of SZC is highly specific for potassium, leading to a rapid and efficient reduction in luminal potassium concentration.[7]
Caption: SZC's selective potassium trapping mechanism throughout the GI tract.
Experimental Protocols for Onset of Action Studies
The determination of the onset of action for both this compound and SZC has been established through rigorous clinical trials. Below are representative experimental workflows.
This compound Onset of Action Study Protocol
A key study evaluating the onset of action of this compound involved a Phase 1, open-label, single-arm study in hyperkalemic patients with chronic kidney disease (CKD).[10][11][19][26]
Caption: Experimental workflow for determining this compound's onset of action.
Methodology Details:
-
Patient Population: Adult patients with CKD and a screening serum potassium level of ≥5.5 mEq/L.
-
Dietary Control: Patients were admitted to a clinical research unit and placed on a controlled diet with restricted potassium and sodium intake for a 3-day run-in period to ensure sustained hyperkalemia.
-
Dosing: Eligible patients received 8.4 g of this compound twice daily with morning and evening meals for a total of four doses over two days.[19]
-
Blood Sampling: Serum potassium levels were measured at baseline (0 hours), 4 hours post-dose, and then at frequent intervals (every 2-4 hours) up to 48 hours.
-
Primary Outcome: The primary efficacy endpoint was the change in serum potassium from baseline at 7 hours after the first dose.[10]
Sodium Zirconium Cyclosilicate (SZC) Onset of Action Study Protocol
The rapid onset of action of SZC was demonstrated in several studies, including a Phase 2/3, randomized, double-blind, placebo-controlled trial in hyperkalemic patients.[15][27]
Caption: Experimental workflow for determining SZC's onset of action.
Methodology Details:
-
Patient Population: Adult patients with serum potassium concentrations between ≥5.1 and ≤6.5 mmol/L.[27]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive SZC 5 g, SZC 10 g, or a placebo three times daily for 48 hours.[27]
-
Dosing: The assigned treatment was administered for a total of six doses over the 48-hour period.[27]
-
Blood Sampling: Serum potassium levels were measured at baseline and at multiple time points post-dose, including 1, 2, 4, 24, and 48 hours.
-
Primary Outcome: The primary efficacy endpoint was the exponential rate of change in serum potassium over the 48-hour treatment period.[27] Secondary endpoints included the change from baseline in serum potassium at 1 hour.[27]
Conclusion
The available clinical data clearly indicate that Sodium Zirconium Cyclosilicate has a more rapid onset of action than this compound. SZC begins to lower serum potassium within one hour of administration, while the effects of this compound are typically observed after seven hours. This difference is a critical consideration in the clinical setting, particularly for the acute management of hyperkalemia where a swift reduction in serum potassium is paramount. For drug development professionals, these findings underscore the importance of optimizing the physicochemical properties of potassium binders to enhance the speed of ion exchange and transit through the gastrointestinal tract. Further research may focus on developing novel binders with even faster onsets of action and sustained efficacy.
References
- 1. Systematic Review and Meta-Analysis of this compound and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Sodium zirconium cyclosilicate - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Mechanism of action | LOKELMA (sodium zirconium cyclosilicate) | AstraZeneca UK [myastrazeneca.co.uk]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound induces rapid and sustained potassium lowering in patients with chronic kidney disease and hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. Pharmacology of new treatments for hyperkalaemia: this compound and sodium zirconium cyclosilicate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound and Sodium Zirconium Cyclosilicate in Treatment of Hyperkalemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sodium zirconium cyclosilicate treatment and rates of emergency interventions for hyperkalaemia: a propensity–score weighted case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emergency Potassium Normalization Treatment Including Sodium Zirconium Cyclosilicate: A Phase II, Randomized, Double‐blind, Placebo‐controlled Study (ENERGIZE) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. go.drugbank.com [go.drugbank.com]
- 21. What is the mechanism of this compound sorbitex calcium? [synapse.patsnap.com]
- 22. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Sodium Zirconium Cyclosilicate? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Correction of serum potassium with sodium zirconium cyclosilicate in Japanese patients with hyperkalemia: a randomized, dose–response, phase 2/3 study - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Preclinical Safety of Patiromer Shows Favorable Profile Compared to Limited Data for Sodium Polystyrene Sulfonate
A comprehensive review of preclinical data indicates a robust long-term safety profile for the potassium binder patiromer in animal models, with no significant target organ toxicity identified. In contrast, long-term preclinical safety data for the older potassium binder, sodium polystyrene sulfonate (SPS), is notably scarce, with existing animal studies primarily focusing on short-term effects and clinical data raising concerns about serious gastrointestinal adverse events.
For researchers and drug development professionals, the long-term safety of therapeutic agents is a critical consideration. This guide provides a comparative evaluation of the long-term safety of two potassium binders, this compound and SPS, based on available data from animal models.
Summary of Preclinical Safety Findings
A stark contrast exists in the depth and breadth of available long-term preclinical safety data for this compound and SPS. This compound has undergone a thorough preclinical toxicology program as part of its development and regulatory review, while publicly available, comprehensive long-term animal safety studies for the much older drug, SPS, are limited.
This compound: Chronic toxicity studies in animals have demonstrated that this compound is well-tolerated and does not exhibit target organ toxicity.[1] The United States Food and Drug Administration (FDA) review of this compound's preclinical data concluded that the toxicology program was well-conducted, thorough, and interpretable, with no issues precluding its approval.[2] The review also noted that the drug is essentially inert and non-toxic.[2] Furthermore, carcinogenicity studies were waived for this compound, and peri/postnatal reproductive toxicology studies were not required based on its non-absorbed nature.[1] In a study on spontaneously hypertensive rats with chronic hyperkalemia, this compound was administered for 12 weeks without any significant adverse effects noted.
Sodium Polystyrene Sulfonate (SPS): In contrast to this compound, there is a significant lack of published, comprehensive long-term preclinical safety studies for SPS. Much of the safety information for SPS is derived from clinical experience and case reports in humans, which have highlighted the risk of serious gastrointestinal adverse events, including colonic necrosis.[3] While some animal studies involving SPS exist, they are often short-term in nature or focus on specific aspects other than general long-term toxicity. For instance, a study in a loperamide-induced constipation rat model compared the constipating effects of calcium polystyrene sulfonate (CPS) and SPS, suggesting differences in their impact on gastrointestinal transit.[4] However, this does not provide a broad picture of long-term systemic safety.
Comparative Data on Preclinical Safety
Due to the disparity in available data, a direct head-to-head comparison of long-term safety from equivalent animal studies is not feasible. The following table summarizes the available information to facilitate an indirect comparison.
| Safety Parameter | This compound | Sodium Polystyrene Sulfonate (SPS) |
| Systemic Toxicity | No significant systemic absorption observed in radiolabeled ADME studies in rats and dogs.[2][5][6][7] Preclinical toxicology program deemed thorough and showed the drug to be essentially inert and non-toxic.[2] | Not systemically absorbed.[3] However, prolonged use in humans is associated with electrolyte disturbances like hypomagnesemia and hypocalcemia.[3] |
| Target Organ Toxicity | No target organ toxicity identified in chronic toxicity studies.[1] | Limited long-term preclinical data available. Clinical data indicates a risk of serious gastrointestinal adverse events, including colonic necrosis.[3][8] |
| Carcinogenicity | Carcinogenicity studies were waived based on the non-absorbed nature of the drug.[9] | No specific long-term carcinogenicity studies in animals readily available in the public domain. |
| Reproductive Toxicity | Peri/postnatal reproductive toxicology studies were not deemed necessary.[1] | Information on long-term reproductive toxicity from animal studies is not readily available. |
| Gastrointestinal Safety | Most common adverse events in clinical trials were mild to moderate gastrointestinal symptoms, such as constipation and diarrhea.[10] No cases of severe GI toxicity plausibly related to this compound were reported in the FDA review of clinical trials.[2] | Associated with a risk of serious gastrointestinal adverse events in humans, including intestinal necrosis, bleeding, ischemic colitis, and perforation.[8] A study in a rat model of constipation showed that SPS had a different impact on fecal water content and gastrointestinal transit time compared to calcium polystyrene sulfonate.[4] |
Experimental Protocols
Detailed methodologies for the key types of preclinical studies conducted for this compound are summarized below. Equivalent detailed protocols for long-term SPS studies are not as readily available in the public literature.
This compound: Chronic Toxicity Study in Rats (Exemplar Protocol)
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Study Duration: 12 weeks.
-
Dosing: this compound administered as a dietary admixture.
-
Key Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Hematology and clinical chemistry (at termination)
-
Gross pathology and organ weights (at termination)
-
Histopathological examination of a comprehensive list of tissues.
-
-
Rationale for Model: The SHR model was used to induce a state of chronic hyperkalemia, allowing for the evaluation of this compound's long-term safety in a relevant disease model.
SPS: Loperamide-Induced Constipation Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Constipation: Intraperitoneal administration of loperamide (B1203769) hydrochloride (1 mg/kg) twice daily for 3 days.[4]
-
Treatment Groups: Control, Loperamide only, Loperamide + Calcium Polystyrene Sulfonate (CPS), Loperamide + Sodium Polystyrene Sulfonate (SPS).[4]
-
Key Parameters Measured:
-
Objective: To compare the exacerbation of constipation by CPS and SPS in a model of intestinal dysmotility.[4]
Visualizing the Preclinical Safety Evaluation Workflow
The following diagram illustrates a typical workflow for non-clinical safety assessment of a new drug like this compound, leading to a comprehensive understanding of its safety profile before human trials.
References
- 1. Use of sodium polystyrene sulfonate for reduction of plasma lithium concentrations after chronic lithium dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Sodium Polystyrene Sulfonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative Study of Constipation Exacerbation by Potassium Binders Using a Loperamide-Induced Constipation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium polystyrene is unsafe and should not be prescribed for the treatment of hyperkalaemia: primum non nocere! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Structure-Property Relationship (QSPR) Model Validation for Patiromer Binding
For researchers and professionals in drug development, understanding the binding characteristics of polymer-based drugs like Patiromer is crucial. Quantitative Structure-Property Relationship (QSPR) models offer a computational approach to predict these interactions, potentially accelerating the screening and development process. This guide provides a comparative analysis of this compound's binding properties and outlines a framework for the validation of QSPR models in this context.
Comparative Analysis of Potassium Binding Agents
This compound is a non-absorbed, potassium-binding polymer used for the treatment of hyperkalemia.[1][2] It primarily acts in the colon to exchange calcium for potassium, facilitating its excretion.[2] Its performance can be compared with other potassium binders, namely Sodium Polystyrene Sulfonate (SPS) and Sodium Zirconium Cyclosilicate (SZC).
| Binder | In Vitro Potassium Binding Capacity (mEq/g) | Onset of Action | Key Characteristics |
| This compound | 8.5 - 8.8[1][3] | 7 hours[3] | Organic polymer, exchanges calcium for potassium.[2] |
| Sodium Polystyrene Sulfonate (SPS) | ~3.1 (in vitro), ~1.0 (in vivo)[3] | Delayed[4] | Cation-exchange resin, exchanges sodium for potassium.[3] |
| Sodium Zirconium Cyclosilicate (SZC) | Not specified in provided results | 1 hour[4] | Inorganic cation exchanger, highly selective for potassium.[3][4] |
Experimental Protocols for Determining Binding Capacity
The in vitro potassium binding capacity of polymers like this compound is a critical parameter for evaluating their efficacy. While specific, detailed protocols for commercial products are often proprietary, a general methodology can be described.
General In Vitro Potassium Binding Assay Protocol
-
Preparation of Polymer: A known quantity of the dry polymer (e.g., this compound, SPS) is weighed and prepared for the assay.
-
Preparation of Binding Solution: A solution with a known concentration of potassium, simulating the physiological conditions of the colon (e.g., pH 6.5), is prepared.[1]
-
Incubation: The polymer is suspended in the potassium-containing solution and incubated for a defined period to allow for equilibrium to be reached. The mixture is typically agitated to ensure thorough interaction.
-
Separation: The polymer is separated from the solution by centrifugation or filtration.
-
Quantification of Unbound Potassium: The concentration of potassium remaining in the supernatant/filtrate is measured using techniques such as ion chromatography or atomic absorption spectroscopy.
-
Calculation of Binding Capacity: The amount of potassium bound to the polymer is calculated by subtracting the amount of unbound potassium from the initial amount. The binding capacity is then expressed as milliequivalents (mEq) of potassium per gram of polymer.
QSPR Model Validation Workflow for this compound Binding
A validated QSPR model can predict the potassium binding capacity of new polymer candidates based on their structural features. The development and validation of such a model is a systematic process.
This workflow illustrates the key stages in creating a reliable QSPR model. Internal validation assesses the model's robustness using the training data, while external validation evaluates its predictive power on an independent dataset.[5][6][7][8][9]
Key Physicochemical Descriptors for this compound Binding
A study on the QSPR modeling of drug binding to this compound identified several key physicochemical descriptors that influence this interaction.[10][11] While this study focused on drug-patiromer interactions, the principles can be extended to understand the properties of polymers that would favor potassium binding.
These descriptors provide insight into the molecular properties that govern the binding affinity of small molecules to this compound and are crucial inputs for developing predictive QSPR models.[10][11] For predicting potassium binding, descriptors related to cation-pi interactions, electrostatic potential, and the density of binding sites would also be highly relevant.
Conclusion
The validation of QSPR models for predicting the binding properties of polymers like this compound is a multi-faceted process that relies on high-quality experimental data and rigorous statistical assessment. By comparing the known binding capacities of this compound with its alternatives and understanding the key structural descriptors that drive these interactions, researchers can more effectively design and screen novel polymer-based therapies. The systematic validation of QSPR models, as outlined in this guide, is essential for ensuring their predictive accuracy and ultimate utility in the drug development pipeline.
References
- 1. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. Potassium-Binding Agents for the Clinical Management of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review and Meta-Analysis of this compound and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal and external validation: Significance and symbolism [wisdomlib.org]
- 8. Principles of QSAR models validation: internal and external | Semantic Scholar [semanticscholar.org]
- 9. Principles of QSAR models validation: internal and external [irinsubria.uninsubria.it]
- 10. Use of QSPR Modeling to Characterize In Vitro Binding of Drugs to a Gut-Restricted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of QSPR Modeling to Characterize In Vitro Binding of Drugs to a Gut-Restricted Polymer [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Patiromer: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of patiromer is a critical aspect of laboratory and clinical research operations. This guide provides detailed procedures for the proper handling and disposal of unused, expired, or waste this compound, aligning with regulatory guidelines and safety best practices. Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Handling Precautions
When handling this compound powder, it is crucial to minimize dust generation. In the event of a spill, carefully sweep or vacuum the material with a HEPA-filtered vacuum and place it into a labeled, sealed container for disposal.[1] The area should then be washed with a suitable cleaning solvent.[1] All personnel involved in handling this compound should be thoroughly trained in its safe handling procedures.[1]
Disposal Procedures for Unused or Expired this compound
Unused or expired this compound should not be disposed of in standard waste streams or flushed down the toilet.[2] The recommended methods for disposal are outlined below.
| Disposal Method | Description | Key Considerations |
| Medicine Take-Back Programs | The U.S. Food and Drug Administration (FDA) recommends utilizing medicine take-back programs as the primary method for disposing of unneeded medications.[2] These programs are designed to safely collect and dispose of pharmaceuticals. | Contact your local waste management authority or pharmacist to find authorized take-back programs in your community. |
| Licensed Hazardous Material Disposal Company | For larger quantities or in the absence of a take-back program, excess and expired this compound should be offered to a licensed hazardous material disposal company.[3] | Ensure the company is certified to handle pharmaceutical waste in accordance with federal, state, and local regulations.[3] |
| Incineration | Some safety data sheets suggest that this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] | This should only be performed by a licensed waste disposal facility with the appropriate permits and equipment. |
Important Note: If this compound powder is stored at room temperature, it must be disposed of after 90 days.[2]
Environmental and Regulatory Considerations
While specific disposal considerations for this compound are not extensively detailed in all safety data sheets, the overarching guidance is to observe all federal, state, and local environmental regulations for pharmaceutical waste.[1] It is explicitly advised to avoid discharging this compound into drains, water courses, or onto the ground.[3]
This compound is a non-absorbed polymer that is excreted in the feces.[4] Preclinical studies have shown that it is not systemically absorbed, and its radioactivity was limited to the gastrointestinal tract in animal models.[4]
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5] Healthcare facilities and research laboratories are responsible for determining if their pharmaceutical waste is hazardous and managing it accordingly.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Patiromer
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Patiromer is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical. For this compound, the following PPE is recommended to minimize exposure.[1]
| PPE Category | Specification |
| Respiratory Protection | A dust mask should be used, particularly within a fume hood. For operations that may generate significant dust, a half-face high-efficiency particulate air (HEPA) filter respirator is recommended.[1] |
| Eye Protection | Safety goggles are required to protect against dust particles.[1] |
| Hand Protection | Appropriate disposable latex or nitrile gloves should be worn.[1] |
| Body Protection | A laboratory coat should be worn to protect against contamination of personal clothing.[1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of personnel.
Handling:
-
All personnel handling this compound should be thoroughly trained on its safe handling procedures.[1]
-
Handle the substance in designated areas.[1]
-
Avoid the creation of dust.[1]
-
Take precautionary measures against electrostatic discharges.[1]
-
Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store containers in a refrigerator between 2 to 8°C (36°F to 46°F) in a dry location.[1][2]
-
If stored at room temperature, it must be used within 3 months of being removed from the refrigerator.[3]
-
Keep containers tightly closed when not in use.[1]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Cleanup:
-
Wear appropriate personal protective equipment, including respiratory, eye, and hand protection.[1]
-
Carefully sweep or vacuum the spilled material using a HEPA-filtered vacuum to avoid dust generation.[1]
-
Place the collected material into a labeled, sealed container for disposal.[1]
-
Clean the spill area with a suitable cleaning solvent.[1]
Disposal:
-
Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if necessary.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and seek medical attention.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
